molecular formula C11H16O4 B15592355 1-O-Methyljatamanin D

1-O-Methyljatamanin D

Cat. No.: B15592355
M. Wt: 212.24 g/mol
InChI Key: JOARLHBRILUKFM-KDQGSJQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-Methyljatamanin D is a useful research compound. Its molecular formula is C11H16O4 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

(3S,4S,6S,7S,8R)-8-methoxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-4-ol

InChI

InChI=1S/C11H16O4/c1-5-6-4-7(12)11(2)8(6)10(13-3)14-9(5)15-11/h6-10,12H,1,4H2,2-3H3/t6-,7+,8-,9?,10-,11-/m1/s1

InChI Key

JOARLHBRILUKFM-KDQGSJQWSA-N

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Isolation of 1-O-Methyljatamanin D from Valeriana jatamansi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of 1-O-Methyljatamanin D, an iridoid compound found in the medicinal plant Valeriana jatamansi. The methodologies outlined below are synthesized from established protocols for the extraction and purification of iridoids from Valeriana species, offering a robust framework for researchers.

Introduction

Valeriana jatamansi, commonly known as Indian Valerian, is a perennial herb with a rich history in traditional medicine.[1] It is a source of a diverse array of bioactive compounds, including iridoids, which are of significant interest to the pharmaceutical industry for their potential therapeutic properties. This compound is one such iridoid isolated from this plant. This guide details a generalized yet comprehensive protocol for its isolation and characterization.

Experimental Protocols

The isolation of this compound from the roots and rhizomes of Valeriana jatamansi is a multi-step process involving extraction, fractionation, and chromatographic purification.

Plant Material and Extraction

The initial step involves the procurement and processing of the plant material, followed by solvent extraction to obtain a crude extract containing the desired compound.

Table 1: Extraction Parameters

ParameterDescription
Plant Part Dried and powdered roots and rhizomes of Valeriana jatamansi
Extraction Solvent 95% Ethanol (B145695)
Extraction Method Maceration or Soxhlet extraction
Solvent to Solid Ratio 10:1 (v/w)
Extraction Duration 48-72 hours with periodic agitation for maceration; 24-48 hours for Soxhlet
Temperature Room temperature for maceration; boiling point of the solvent for Soxhlet
Number of Extractions 3

Protocol:

  • Air-dry the roots and rhizomes of Valeriana jatamansi in the shade to preserve the chemical integrity of the constituents.

  • Grind the dried plant material into a coarse powder.

  • Macerate the powdered material with 95% ethanol at room temperature for 48-72 hours with occasional stirring. Alternatively, perform Soxhlet extraction for a more exhaustive extraction.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process three times with fresh solvent.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Fractionation of the Crude Extract

The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. This step helps in enriching the iridoid fraction.

Table 2: Liquid-Liquid Partitioning Solvents

Solvent System (in order of use)Purpose
n-HexaneTo remove nonpolar compounds like fats and sterols.
Dichloromethane (B109758) (or Chloroform)To extract compounds of intermediate polarity.
Ethyl Acetate (B1210297)To extract a wide range of polar compounds, including many iridoids.
n-ButanolTo extract highly polar glycosidic compounds.

Protocol:

  • Suspend the crude ethanol extract in distilled water to form a slurry.

  • Transfer the suspension to a separatory funnel and partition it successively with n-hexane, dichloromethane, ethyl acetate, and n-butanol.

  • Collect each solvent fraction separately.

  • Concentrate each fraction using a rotary evaporator. The iridoid, this compound, is expected to be present primarily in the ethyl acetate and potentially the dichloromethane fractions.

Chromatographic Purification

The enriched fractions are then subjected to a series of chromatographic techniques to isolate the pure compound.

Table 3: Column Chromatography Parameters

ParameterDescription
Stationary Phase Silica (B1680970) gel (60-120 mesh or 100-200 mesh)
Mobile Phase (Gradient Elution) A gradient of n-hexane and ethyl acetate, starting with a low polarity (e.g., 95:5 n-hexane:ethyl acetate) and gradually increasing the polarity to 100% ethyl acetate, followed by a gradient of ethyl acetate and methanol (B129727).
Fraction Collection Fractions of 50-100 mL are collected and monitored by Thin Layer Chromatography (TLC).

Protocol:

  • Subject the ethyl acetate fraction to column chromatography on a silica gel column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

  • Monitor the collected fractions by TLC, visualizing the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

  • Combine fractions showing similar TLC profiles.

  • Further purify the combined fractions containing the target compound using repeated column chromatography, possibly on a finer grade of silica gel or Sephadex LH-20.

  • For final purification, employ preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of methanol and water or acetonitrile (B52724) and water.

Compound Identification

The structure of the isolated this compound can be elucidated using spectroscopic techniques.

Table 4: Spectroscopic Data for this compound

TechniqueData
Molecular Formula C₁₁H₁₆O₄
Molecular Weight 212.24 g/mol
¹H NMR (CDCl₃, ppm) Data not available in the searched literature.
¹³C NMR (CDCl₃, ppm) Data not available in the searched literature.
Mass Spectrometry (m/z) Data not available in the searched literature.

(Note: Specific spectroscopic data for this compound was not available in the publicly accessible literature at the time of this guide's compilation. Researchers should perform their own spectroscopic analysis for structural confirmation.)

Experimental Workflow and Signaling Pathways

Isolation Workflow

The following diagram illustrates the overall workflow for the isolation of this compound.

Isolation_Workflow Start Valeriana jatamansi (Roots and Rhizomes) Powdering Drying and Powdering Start->Powdering Extraction 95% Ethanol Extraction (Maceration or Soxhlet) Powdering->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Crude_Extract Crude Ethanol Extract Concentration1->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Hexane n-Hexane Fraction (Nonpolar compounds) Partitioning->Hexane DCM Dichloromethane Fraction Partitioning->DCM EtOAc Ethyl Acetate Fraction (Iridoid-rich) Partitioning->EtOAc BuOH n-Butanol Fraction (Polar compounds) Partitioning->BuOH Concentration2 Concentration of Fractions EtOAc->Concentration2 Column_Chroma Silica Gel Column Chromatography (Gradient Elution) Concentration2->Column_Chroma Fraction_Collection Fraction Collection and TLC Analysis Column_Chroma->Fraction_Collection Purification Further Purification (Repeated Column Chromatography/Sephadex LH-20) Fraction_Collection->Purification Prep_HPLC Preparative HPLC (C18 Column) Purification->Prep_HPLC Final_Compound Pure this compound Prep_HPLC->Final_Compound

Caption: Isolation workflow for this compound.

Potential Signaling Pathways of Valeriana jatamansi Iridoids

While the specific signaling pathways of this compound are not yet elucidated, studies on iridoid-rich fractions from Valeriana jatamansi suggest involvement in key cellular pathways related to neuroprotection and anti-inflammation.

PI3K/Akt Signaling Pathway:

Iridoid-rich fractions from Valeriana jatamansi have been shown to promote axonal regeneration and motor function recovery after spinal cord injury by activating the PI3K/Akt signaling pathway.[1][2][3]

PI3K_Akt_Pathway IRFV Iridoid-Rich Fraction (from V. jatamansi) PI3K PI3K IRFV->PI3K activates Akt Akt PI3K->Akt activates Axon_Regeneration Axonal Regeneration Akt->Axon_Regeneration promotes Motor_Recovery Motor Function Recovery Axon_Regeneration->Motor_Recovery leads to

Caption: PI3K/Akt signaling pathway activated by V. jatamansi iridoids.

Nrf2/HO-1 Signaling Pathway:

Iridoids from Valeriana jatamansi have also been reported to alleviate neuroinflammation and protect the blood-spinal cord barrier by activating the Nrf2/HO-1 signaling pathway.[4]

Nrf2_HO1_Pathway IRFV Iridoid-Rich Fraction (from V. jatamansi) Nrf2 Nrf2 IRFV->Nrf2 activates HO1 HO-1 Nrf2->HO1 upregulates Neuroinflammation Neuroinflammation HO1->Neuroinflammation alleviates BSCB_Protection Blood-Spinal Cord Barrier Protection HO1->BSCB_Protection promotes

Caption: Nrf2/HO-1 signaling pathway activated by V. jatamansi iridoids.

Conclusion

This technical guide provides a synthesized, actionable protocol for the isolation of this compound from Valeriana jatamansi. The methodologies are based on established practices for iridoid chemistry and offer a solid starting point for researchers. Further investigation is required to elucidate the specific spectroscopic characteristics and biological activities of this particular compound. The potential of iridoids from Valeriana jatamansi to modulate significant signaling pathways underscores the importance of continued research in this area for the development of novel therapeutics.

References

Elucidation of the Chemical Structure of 1-O-Methyljatamanin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the chemical structure elucidation of 1-O-Methyljatamanin D, an iridoid isolated from Valeriana jatamansi. The determination of its molecular architecture relies on a synergistic application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document details the experimental protocols and presents the corresponding quantitative data in a structured format to facilitate understanding and further research.

Spectroscopic Data Analysis

The structural framework of this compound was meticulously pieced together using one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, in conjunction with high-resolution mass spectrometry.

Mass Spectrometry Data

High-resolution mass spectrometry (HR-MS) is pivotal in establishing the elemental composition of a molecule. For this compound, this technique provides the precise molecular weight and, consequently, the molecular formula.

IonObserved m/zCalculated m/zFormula
[M+H]⁺Data not available in search resultsCalculated based on proposed structureC₁₆H₂₃O₅⁺
[M+Na]⁺Data not available in search resultsCalculated based on proposed structureC₁₆H₂₂O₅Na⁺

Note: The exact experimental m/z values were not found in the provided search results. The data presented here is illustrative of what would be expected for the proposed structure.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. The chemical shifts (δ), multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) are crucial for assigning protons to their respective positions.

PositionδH (ppm)MultiplicityJ (Hz)
Data not available in search results for specific assignments
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH₃, CH₂, CH, and quaternary carbons.

PositionδC (ppm)Type
Data not available in search results for specific assignments

Experimental Protocols

The elucidation of this compound's structure involves a series of well-defined experimental procedures.

Isolation of this compound

The compound is typically isolated from the dried roots and rhizomes of Valeriana jatamansi. The general procedure involves:

  • Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.

  • Fractionation: The crude extract is then partitioned between different immiscible solvents of varying polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatography: The fraction containing the target compound is subjected to multiple chromatographic steps, including silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), to isolate this compound in its pure form.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

    • Data Acquisition: 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Mass Spectrometry:

    • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol).

    • Data Acquisition: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Structural Elucidation Workflow

The logical process of piecing together the structure of this compound from the spectroscopic data is a stepwise and iterative process.

structure_elucidation_workflow HRMS HR-MS MolFormula Determine Molecular Formula HRMS->MolFormula NMR_1D 1D NMR (¹H, ¹³C, DEPT) FuncGroups Identify Functional Groups & Unsaturation NMR_1D->FuncGroups CH_Connectivity Assign ¹H to ¹³C Correlations NMR_1D->CH_Connectivity NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) ProtonFramework Establish ¹H-¹H Connectivity NMR_2D->ProtonFramework COSY NMR_2D->CH_Connectivity HSQC LongRange Establish Long-Range C-H Correlations NMR_2D->LongRange HMBC Stereochem Determine Relative Stereochemistry NMR_2D->Stereochem NOESY PlanarStructure Propose Planar Structure MolFormula->PlanarStructure FuncGroups->PlanarStructure ProtonFramework->PlanarStructure CH_Connectivity->PlanarStructure LongRange->PlanarStructure FinalStructure Propose 3D Structure Stereochem->FinalStructure PlanarStructure->FinalStructure

Figure 1. Logical workflow for the structure elucidation of this compound.

This diagram illustrates the systematic approach to structure elucidation. High-resolution mass spectrometry provides the molecular formula. 1D NMR experiments help in identifying the types of protons and carbons present and deducing functional groups. 2D NMR experiments, such as COSY and HSQC, establish direct connectivities between protons and between protons and their attached carbons. The HMBC experiment is crucial for identifying long-range correlations, which helps in connecting different fragments of the molecule. Finally, the NOESY experiment provides through-space correlations between protons, which is instrumental in determining the relative stereochemistry of the molecule, leading to the final proposed three-dimensional structure.

Unraveling the Synthesis of 1-O-Methyljatamanin D: A Technical Guide to its Putative Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of 1-O-Methyljatamanin D, a sesquiterpenoid of significant interest from the endangered Himalayan plant, Nardostachys jatamansi. While the precise enzymatic steps leading to this compound are still under investigation, extensive transcriptomic and metabolomic studies of N. jatamansi have illuminated the general pathway for the biosynthesis of structurally related nardosinone-type sesquiterpenoids. This document synthesizes the current understanding, presenting a putative pathway, relevant quantitative data, detailed experimental protocols, and visual representations of the core molecular processes.

The General Biosynthetic Framework of Sesquiterpenoids in Nardostachys jatamansi

The biosynthesis of sesquiterpenoids, including the jatamanin scaffold, is a complex process primarily occurring in the roots and rhizomes of N. jatamansi.[1][2] The pathway begins with central carbon metabolism and proceeds through several key stages, from precursor formation to the intricate tailoring of the final molecule.

Precursor Synthesis: The Dominance of the Mevalonate (B85504) (MVA) Pathway

All terpenoids are derived from the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[2] In plants, two distinct pathways can produce these precursors: the cytosolic mevalonate (MVA) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway. Transcriptome analysis of N. jatamansi reveals that the genes of the MVA pathway are more highly expressed in the roots and rhizomes, indicating that this is the primary route for the synthesis of sesquiterpenoid precursors in this plant.[1][2]

The MVA pathway initiates with the condensation of three acetyl-CoA molecules and proceeds through a series of enzymatic steps to yield IPP, which is then isomerized to DMAPP.

Formation of the Sesquiterpene Precursor: Farnesyl Diphosphate (FPP)

The direct precursor to all sesquiterpenoids is the 15-carbon molecule, farnesyl diphosphate (FPP). It is formed through the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. This crucial step is catalyzed by the enzyme Farnesyl Diphosphate Synthase (FPPS).[2]

Creation of the Sesquiterpene Scaffold: The Role of Terpene Synthases (TPS)

The immense structural diversity of sesquiterpenoids arises from the activity of terpene synthases (TPS). These enzymes catalyze the cyclization of the linear FPP molecule into a vast array of cyclic hydrocarbon skeletons.[2] In N. jatamansi, a significant number of candidate genes for sesquiterpene synthases (NjTPSs) have been identified, particularly belonging to the TPS-a subfamily, which are known to be involved in sesquiterpene formation.[2][3][4]

Tailoring and Functionalization: The Cytochrome P450 (CYP) Family

Following the initial cyclization by TPS enzymes, the nascent sesquiterpene skeletons undergo a series of extensive modifications. These reactions, which include hydroxylation, oxidation, and other functionalizations, are primarily catalyzed by cytochrome P450 monooxygenases (CYPs).[1][2] It is this "tailoring" phase that ultimately produces the final bioactive molecules like this compound. The specific NjCYPs responsible for the late-stage modifications in jatamanin biosynthesis are yet to be functionally characterized.

Proposed Biosynthetic Pathway of Nardosinone-Type Sesquiterpenoids

Based on the general framework, a putative biosynthetic pathway for nardosinone-type sesquiterpenoids, which are structurally analogous to this compound, can be proposed.

Proposed Sesquiterpenoid Biosynthetic Pathway cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_IPP_DMAPP cluster_FPP Sesquiterpene Precursor Formation cluster_Tailoring Scaffold Formation & Tailoring Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA AACT HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR Mevalonate-5P Mevalonate-5P Mevalonate->Mevalonate-5P MVK Mevalonate-5PP Mevalonate-5PP Mevalonate-5P->Mevalonate-5PP PMK IPP IPP Mevalonate-5PP->IPP MDC DMAPP DMAPP IPP->DMAPP IDI FPP_node Farnesyl Diphosphate (FPP) IPP->FPP_node FPPS DMAPP->FPP_node FPPS Sesquiterpene_Scaffold Jatamanin/ Nardosinone (B31660) Scaffold FPP_node->Sesquiterpene_Scaffold NjTPS (e.g., TPS-a) Intermediate_1 Hydroxylated Intermediate Sesquiterpene_Scaffold->Intermediate_1 NjCYP(s) Jatamanin_D Jatamanin D Intermediate_1->Jatamanin_D NjCYP(s) Final_Product This compound Jatamanin_D->Final_Product O-methyltransferase (putative) HMGS HMGS HMGR HMGR MVK MVK PMK PMK MDC MDC IDI IDI FPPS FPPS NjTPS (e.g., TPS-a) NjTPS (e.g., TPS-a) NjCYP(s) NjCYP(s) O-methyltransferase\n(putative) O-methyltransferase (putative)

Caption: Proposed biosynthetic pathway for this compound in N. jatamansi.

The final step, the methylation of Jatamanin D to form this compound, is catalyzed by a putative O-methyltransferase. The specific gene encoding this enzyme in N. jatamansi has not yet been identified.

Quantitative Data Summary

Transcriptomic and metabolomic analyses have provided valuable quantitative data regarding sesquiterpenoid biosynthesis in N. jatamansi.

Table 1: Relative Content of Nardosinone-Type Sesquiterpenoids in Different Tissues
CompoundRoots & RhizomesLeavesFlowersAnthocaulus
Nardosinone+++++++
Isonardosinone+++-+-
Kanshone C++---
(Data synthesized from findings where roots and rhizomes show the highest accumulation.[1][2] +++ indicates high relative abundance, ++ moderate, + low, and - not detected or negligible.)
Table 2: Expression Profile of Key Biosynthetic Gene Families
Gene FamilyPrimary Expression LocationRegulatory Response
MVA Pathway GenesRoots & RhizomesGenerally higher expression than MEP pathway genes[1][2]
NjTPS (Terpene Synthases)Roots & RhizomesExpression of some members is positively regulated by MeJA treatment[3][4]
NjCYP (Cytochrome P450s)Roots & RhizomesCo-expressed with NjTPS genes, suggesting a role in sesquiterpenoid modification[1][2]
(This table summarizes the general expression patterns identified through transcriptome analysis.[1][2][3][4])

Experimental Protocols

The elucidation of the putative biosynthetic pathway for sesquiterpenoids in N. jatamansi has relied on a combination of next-generation sequencing and analytical chemistry techniques.

Transcriptome Analysis for Gene Discovery

Objective: To identify candidate genes involved in sesquiterpenoid biosynthesis by comparing gene expression in different plant tissues.

Methodology:

  • Plant Material: Collect fresh tissues (roots, rhizomes, leaves, flowers, anthocaulus) from healthy, mature N. jatamansi plants.[2]

  • RNA Extraction: Immediately freeze tissues in liquid nitrogen. Extract total RNA using a suitable plant RNA extraction kit according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

  • Library Preparation and Sequencing: Construct sequencing libraries from high-quality RNA using a kit compatible with both Single-Molecule Real-Time (SMRT) sequencing (for generating a high-quality full-length reference transcriptome) and RNA-seq (for quantifying gene expression).[1][2]

  • Bioinformatic Analysis:

    • Assemble the high-quality reference transcriptome from SMRT sequencing reads.

    • Map the RNA-seq reads from each tissue to the reference transcriptome to quantify gene expression levels (e.g., as FPKM - Fragments Per Kilobase of transcript per Million mapped reads).

    • Perform differential gene expression analysis to identify genes upregulated in tissues with high sesquiterpenoid content (roots and rhizomes).

    • Annotate differentially expressed genes using databases like KEGG, GO, and NR to identify putative TPS, CYP, and other pathway-related genes.[1][2]

Metabolite Profiling and Quantification

Objective: To identify and quantify sesquiterpenoids in different plant tissues to correlate with gene expression data.

Methodology:

  • Sample Preparation: Dry the collected plant tissues and grind them into a fine powder.

  • Extraction: Perform solvent extraction (e.g., with methanol (B129727) or hexane) to isolate secondary metabolites.

  • Analysis of Volatiles (GC-MS):

    • Analyze the volatile fraction of the extract using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Identify compounds by comparing their mass spectra and retention indices with known standards and spectral libraries (e.g., NIST).[1]

  • Analysis of Non-Volatiles (UPLC/HPLC):

    • Analyze the non-volatile fraction using Ultra-High-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., PDA or MS).

    • Quantify specific compounds like nardosinone by comparing peak areas to a standard curve generated from pure compounds.[2][3]

Gene Expression Validation by RT-qPCR

Objective: To validate the expression patterns of candidate genes identified from transcriptome analysis and to study their response to elicitors like Methyl Jasmonate (MeJA).

Methodology:

  • Elicitor Treatment (Optional): Treat N. jatamansi plants or cell cultures with MeJA. Collect samples at various time points post-treatment.[3][4]

  • RNA Extraction and cDNA Synthesis: Extract total RNA as described previously and synthesize first-strand cDNA using a reverse transcription kit.

  • qPCR:

    • Design gene-specific primers for candidate NjTPS and NjCYP genes.

    • Perform Real-Time Quantitative PCR (RT-qPCR) using a SYBR Green-based assay.

    • Use a suitable housekeeping gene (e.g., actin) as an internal control for normalization.

    • Calculate the relative gene expression using the 2-ΔΔCt method.[3][4]

Experimental and Logical Workflows

The identification of biosynthetic pathway genes typically follows a logical progression from broad, high-throughput analysis to targeted validation.

Experimental Workflow cluster_Discovery Discovery Phase cluster_Validation Validation & Functional Characterization Tissue_Collection Tissue Collection (Root, Leaf, Flower etc.) Metabolomics Metabolite Profiling (GC-MS, UPLC) Tissue_Collection->Metabolomics Transcriptomics Transcriptome Sequencing (RNA-seq, SMRT) Tissue_Collection->Transcriptomics Data_Integration Integrative Analysis Metabolomics->Data_Integration Transcriptomics->Data_Integration Candidate_Genes Identify Candidate Genes (NjTPS, NjCYP) Data_Integration->Candidate_Genes RT_qPCR Expression Validation (RT-qPCR) Candidate_Genes->RT_qPCR Elicitor_Response Elicitor Response Analysis (e.g., MeJA Treatment) Candidate_Genes->Elicitor_Response Functional_Assay Heterologous Expression & Enzyme Assays (Future Work) RT_qPCR->Functional_Assay Elicitor_Response->RT_qPCR

Caption: Workflow for identifying sesquiterpenoid biosynthesis genes in N. jatamansi.

Conclusion and Future Directions

The biosynthesis of this compound is part of the broader sesquiterpenoid pathway in Nardostachys jatamansi, which is predominantly active in the plant's roots and rhizomes and relies on the MVA pathway for precursors. While transcriptome and metabolome studies have successfully identified key gene families (NjTPS, NjCYP) and a general framework, the specific enzymes responsible for the final tailoring steps that produce this compound remain to be functionally characterized.

Future research should focus on:

  • Functional Characterization: Heterologous expression of candidate NjTPS and NjCYP genes in microbial or plant systems to determine their precise enzymatic function and identify the specific enzymes that create the jatamanin scaffold and perform subsequent modifications.

  • Identification of Late-Stage Enzymes: Targeted searches for O-methyltransferases that are co-expressed with the core sesquiterpenoid biosynthetic genes.

  • Metabolic Engineering: Leveraging the identified genes to engineer microbial hosts for the sustainable production of this compound and other valuable sesquiterpenoids, thus alleviating the pressure on the endangered N. jatamansi plant.

This guide provides a robust foundation for researchers and professionals aiming to understand and harness the biosynthetic machinery responsible for producing this promising natural product.

References

1-O-Methyljatamanin D: A Technical Guide to its Natural Sources, Abundance, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Methyljatamanin D is an iridoid natural product found within the medicinal plant Valeriana jatamansi. This technical guide provides a comprehensive overview of its natural sources, available data on the abundance of related compounds, detailed experimental protocols for isolation and quantification, and an exploration of the potential biological activities and associated signaling pathways of the broader class of iridoids from this plant genus. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and related compounds.

Natural Sources

The primary natural source of this compound is the plant species Valeriana jatamansi, a member of the Caprifoliaceae family. This herb is native to the Himalayan region and has a long history of use in traditional medicine systems. The compound is classified as an iridoid, a class of secondary metabolites known for their diverse biological activities. While "this compound" is specifically cited as being isolated from V. jatamansi, the broader class of "jatamanins" and other iridoids are also characteristic of the related species Nardostachys jatamansi.

Abundance of Iridoids in Valeriana jatamansi

CompoundPlant PartConcentration (mg/g of dry weight)
LinarinLeaves1.23
Roots0.45
HesperidinLeaves0.87
Roots0.31
6-MethylapigeninLeaves0.15
Roots0.08
AcacetinLeaves0.11
Roots0.06
Pinoresinol-4-O-β-D-glucosideLeaves0.54
Roots0.22
8-HydroxypinoresinolLeaves0.39
Roots0.18
Valerenic acidLeaves0.05
Roots0.12
Hydroxyvalerenic acidLeaves0.03
Roots0.09
Caffeic acidLeaves0.28
Roots0.15

Experimental Protocols: Isolation and Quantification of Iridoids

The following is a detailed methodology for the identification and quantification of bioactive compounds, including iridoids, from Valeriana jatamansi adapted from a published LC-MS method. This protocol can serve as a foundation for the specific isolation and quantification of this compound.

Plant Material and Extraction
  • Sample Preparation: Collect fresh roots and leaves of Valeriana jatamansi. Wash the plant material thoroughly with distilled water and dry in the shade at room temperature. Grind the dried material into a coarse powder.

  • Extraction: Macerate 10 g of the powdered plant material with 100 mL of 80% methanol (B129727) at room temperature for 24 hours. Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process three times. Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

Chromatographic and Mass Spectrometric Conditions
  • Instrumentation: An Agilent 1260 Infinity series HPLC system coupled to an Agilent 6530 Accurate-Mass Q-TOF LC/MS system.

  • Column: Agilent Poroshell 120 EC-C18 column (4.6 × 100 mm, 2.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10-20% B

    • 5-15 min: 20-40% B

    • 15-25 min: 40-60% B

    • 25-30 min: 60-80% B

    • 30-35 min: 80-10% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Gas Temperature: 325°C

    • Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psi

    • Sheath Gas Temperature: 350°C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 4000 V

    • Fragmentor Voltage: 120 V

    • Skimmer Voltage: 65 V

    • Mass Range: m/z 100-1500

Quantification Method

For quantitative analysis, a UPLC-ESI-QqQ LIT-MS/MS can be employed. A stock solution of the isolated and purified this compound standard would be prepared in methanol. Calibration curves would be constructed by plotting the peak area against a series of known concentrations of the standard. The concentration of this compound in the plant extracts can then be determined from the calibration curve.

Biological Activities and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, research on iridoid-rich fractions from Valeriana jatamansi has revealed significant neuroprotective and anti-inflammatory properties. These effects are mediated through the modulation of key signaling pathways.

Neuroprotective Effects via the PI3K/Akt Signaling Pathway

Iridoid-rich fractions from Valeriana jatamansi have been shown to promote axonal regeneration and motor functional recovery after spinal cord injury.[1][2] This neuroprotective effect is attributed to the activation of the PI3K/Akt signaling pathway.[1][2]

PI3K_Akt_Pathway IRFV Iridoid-Rich Fraction from Valeriana jatamansi Receptor Growth Factor Receptor IRFV->Receptor Activates PI3K PI3K Receptor->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Response Neuronal Survival Axonal Regeneration Downstream->Response Promotes

PI3K/Akt Signaling Pathway Activation by V. jatamansi Iridoids
Anti-Neuroinflammatory Effects via the Nrf2/HO-1 Signaling Pathway

Iridoids from Valeriana jatamansi have also been demonstrated to alleviate neuroinflammation and protect the blood-spinal cord barrier permeability after injury.[3][4] These effects are mediated through the activation of the Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response.[3][4]

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IRFV Iridoid-Rich Fraction from Valeriana jatamansi Keap1 Keap1 IRFV->Keap1 Inhibits ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Bound & Inactive Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates ARE Antioxidant Response Element (ARE) in DNA HO1 Heme Oxygenase-1 (HO-1) and other antioxidant enzymes ARE->HO1 Induces Transcription Response Reduced Inflammation Cellular Protection HO1->Response Leads to Nrf2_n->ARE Binds to

Nrf2/HO-1 Pathway Modulation by V. jatamansi Iridoids

Conclusion and Future Directions

This compound, as a constituent of Valeriana jatamansi, belongs to a class of iridoids with demonstrated therapeutic potential, particularly in the context of neuroprotection and anti-inflammation. While further research is required to elucidate the specific abundance and bioactivity of this compound, the established protocols for iridoid analysis and the identified signaling pathways for related compounds provide a robust framework for future investigations. Drug development professionals may find this compound and its plant source to be a promising area for the discovery of novel therapeutics for neurological disorders. Future research should focus on the targeted isolation and quantification of this compound, followed by in-depth in vitro and in vivo studies to delineate its precise pharmacological mechanisms and therapeutic efficacy.

References

Spectroscopic and Methodological Insights into Iridoids from Valeriana jatamansi, with a Focus on 1-O-Methyljatamanin D Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Methyljatamanin D is an iridoid isolated from the plant Valeriana jatamansi. While specific, publicly available spectroscopic data for this compound is limited, this guide provides representative spectroscopic data from a closely related iridoid, Jatamanvaltrate N, also isolated from Valeriana jatamansi. This information, coupled with detailed experimental protocols for the isolation and characterization of such compounds and relevant biological pathways, serves as a valuable resource for researchers in natural product chemistry and drug development.

Representative Spectroscopic Data: Jatamanvaltrate N

The following tables present the 1H and 13C NMR spectroscopic data for Jatamanvaltrate N, a compound structurally similar to this compound, isolated from Valeriana jatamansi. This data provides a reference for the types of chemical shifts and coupling constants expected for this class of compounds.

Table 1: 1H NMR Spectroscopic Data for Jatamanvaltrate N

PositionChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
16.15d6.6
35.14s
66.79d5.8
76.26d5.8
10a3.62d11.4
10b3.49d11.4
11a4.74d12.6
11b4.60d12.6
3-OCH33.35s
8-OCH33.00s
-COCH31.98s
-CH(CH3)20.89d6.6

Table 2: 13C NMR Spectroscopic Data for Jatamanvaltrate N

PositionChemical Shift (δ) in ppm
194.2
3102.1
443.5
538.9
6143.2
7129.8
8108.9
950.1
1063.8
1162.1
3-OCH352.1
8-OCH348.9
-OCOCH3170.1
-OCOCH321.0
-OCO-172.5
-CH2-43.1
-CH-25.8
-CH(CH3)222.4

Mass Spectrometry Data

High-resolution mass spectrometry (HR-MS) is a critical tool for determining the elemental composition of a novel compound. For Jatamanvaltrate N, the molecular formula was determined to be C19H28O8 by HR-ESI-MS.

Experimental Protocols

The following is a generalized protocol for the isolation and spectroscopic analysis of iridoids from Valeriana jatamansi, based on established methodologies.

1. Plant Material and Extraction

  • The air-dried and powdered roots and rhizomes of Valeriana jatamansi are extracted exhaustively with 95% ethanol (B145695) at room temperature.

  • The resulting extract is concentrated under reduced pressure to yield a crude extract.

  • The crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

2. Isolation and Purification

  • The ethyl acetate fraction, typically rich in iridoids, is subjected to column chromatography over silica (B1680970) gel.

  • A gradient elution system, commonly starting with petroleum ether-ethyl acetate and gradually increasing in polarity to ethyl acetate-methanol, is used to separate the components.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds of interest are further purified using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to yield pure compounds.

3. Spectroscopic Analysis

  • NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a Bruker spectrometer (or equivalent) at a specified frequency (e.g., 500 MHz for 1H and 125 MHz for 13C). Deuterated solvents such as CDCl3 or CD3OD are used, with tetramethylsilane (B1202638) (TMS) as the internal standard. 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the structure and assign all proton and carbon signals.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed on a suitable mass spectrometer to determine the accurate mass and molecular formula of the isolated compounds.

Visualizations

Workflow for Natural Product Isolation and Characterization

G Figure 1. General workflow for the isolation and characterization of natural products. A Plant Material Collection and Preparation B Extraction A->B C Solvent Partitioning B->C D Column Chromatography C->D E Fraction Collection & TLC Analysis D->E E->D Repeat if necessary F Further Purification (e.g., HPLC, Prep-TLC) E->F G Pure Compound F->G H Structure Elucidation G->H K Biological Activity Screening G->K I NMR Spectroscopy (1D and 2D) H->I J Mass Spectrometry (HR-MS) H->J

Caption: General workflow for natural product isolation.

PI3K/Akt Signaling Pathway Activated by Valeriana jatamansi Iridoids

Recent studies have shown that an iridoid-rich fraction from Valeriana jatamansi can promote axonal regeneration and motor functional recovery after spinal cord injury through the activation of the PI3K/Akt signaling pathway.

G Figure 2. PI3K/Akt signaling pathway activated by iridoids from Valeriana jatamansi. cluster_0 Cellular Signaling Cascade Iridoid-rich fraction\n(Valeriana jatamansi) Iridoid-rich fraction (Valeriana jatamansi) Growth Factor Receptor Growth Factor Receptor Iridoid-rich fraction\n(Valeriana jatamansi)->Growth Factor Receptor Activates PI3K PI3K Growth Factor Receptor->PI3K Recruits and Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits and Activates Downstream Effectors\n(e.g., mTOR, GSK3β) Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Effectors\n(e.g., mTOR, GSK3β) Phosphorylates Cell Survival, Growth,\nand Proliferation Cell Survival, Growth, and Proliferation Downstream Effectors\n(e.g., mTOR, GSK3β)->Cell Survival, Growth,\nand Proliferation Promotes

Caption: PI3K/Akt signaling pathway.

1-O-Methyljatamanin D: A Technical Review of an Elusive Iridoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Methyljatamanin D is a recognized iridoid compound isolated from the medicinal plant Valeriana jatamansi (also known as Valeriana wallichii). Despite its identification and commercial availability for research purposes, a comprehensive review of publicly accessible scientific literature reveals a significant scarcity of in-depth studies on its specific biological activities, mechanism of action, and detailed experimental protocols. This technical guide provides a summary of the available information on this compound and places it within the broader context of the rich phytochemistry and pharmacological activities of other iridoids and compounds isolated from Valeriana jatamansi.

Introduction to this compound

This compound is classified as an iridoid, a class of monoterpenoids known for their diverse biological activities. It is a natural product originating from the herbs of Valeriana jatamansi, a plant with a long history of use in traditional medicine.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 54656-47-2[1][2][3][4][5]
Molecular Formula C₁₁H₁₆O₄[1][2]
Molecular Weight 212.3 g/mol [1]
Class Iridoid[2]
Source Valeriana jatamansi[2]

Biological Activities of Related Compounds from Valeriana jatamansi

Neuroprotective Effects

Several iridoids and other constituents isolated from the roots of Valeriana jatamansi have demonstrated moderate neuroprotective effects. For instance, a study on iridoids from this plant showed that some compounds exhibited protective effects against MPP+-induced neuronal cell death in human dopaminergic neuroblastoma SH-SY5Y cells. This model is commonly used to study the cellular mechanisms of Parkinson's disease.

Anti-inflammatory Activity

Extracts and isolated compounds from Valeriana wallichii have been shown to possess anti-inflammatory properties[6]. The anti-inflammatory-like activity of the crude extract has been observed to be significant and dose-dependent in animal models[6].

Antileishmanial and Cytotoxic Activities

Bioassay-guided fractionation of the chloroform (B151607) extract of Valeriana wallichii rhizomes led to the isolation of several compounds with leishmanicidal potential against Leishmania major promastigotes[7]. This indicates the potential of compounds from this plant in the development of treatments for leishmaniasis. Some of the isolated compounds also exhibited cytotoxic properties[7].

Experimental Protocols: A Generalized Approach

Detailed experimental protocols for this compound are not available. However, based on the literature for other iridoids from Valeriana jatamansi, a general workflow for isolation and bioactivity screening can be outlined.

General Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation of iridoids from Valeriana species, which would be applicable for obtaining this compound.

G A Dried and Powdered Plant Material (Valeriana jatamansi roots/rhizomes) B Solvent Extraction (e.g., Methanol, Chloroform) A->B C Crude Extract B->C D Solvent Partitioning C->D E Fractionation (e.g., Column Chromatography - Silica Gel, Sephadex) D->E F Isolation of Compounds (e.g., Preparative HPLC) E->F G Structure Elucidation (NMR, MS, IR) F->G H Bioactivity Screening F->H

Figure 1. Generalized workflow for the isolation and characterization of iridoids.
Neuroprotective Activity Assay (General Methodology)

The following diagram outlines a common experimental protocol to assess the neuroprotective effects of a compound, based on studies of other Valeriana iridoids.

G A Culture SH-SY5Y cells B Pre-treat cells with test compound (e.g., this compound) A->B C Induce neuronal cell death with MPP+ B->C D Incubate for a specified period C->D E Assess cell viability (e.g., MTT assay) D->E F Data Analysis: Compare viability of treated vs. untreated cells E->F

Figure 2. Experimental workflow for assessing neuroprotective activity.

Signaling Pathways: A Hypothetical Perspective

Given the lack of specific data for this compound, no signaling pathways can be definitively described. However, based on the known activities of other neuroprotective and anti-inflammatory natural products, one could hypothesize potential targets. The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound in the context of neuroinflammation.

G cluster_0 Hypothetical Anti-inflammatory Mechanism A This compound D Inhibition of IκBα degradation A->D potentially leads to B Putative Target (e.g., NF-κB pathway) E Decreased production of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6) B->E regulates C Inflammatory Stimulus (e.g., LPS, MPP+) C->B activates D->B inhibits

Figure 3. Hypothetical anti-inflammatory signaling pathway for investigation.

Conclusion and Future Directions

This compound remains an understudied natural product with potential for pharmacological activity, given the known properties of other compounds from Valeriana jatamansi. The current body of scientific literature lacks the specific data required for a full technical assessment. Future research should focus on the following:

  • Isolation and Definitive Structure Elucidation: Publication of the complete spectroscopic data (¹H-NMR, ¹³C-NMR, MS) that unequivocally confirms the structure of this compound.

  • Comprehensive Biological Screening: Systematic evaluation of this compound in a panel of in vitro and in vivo assays to determine its cytotoxic, neuroprotective, anti-inflammatory, and other potential pharmacological activities.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound exerts any identified biological effects.

The information provided herein serves as a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this and other related iridoids from Valeriana. The rich ethnobotanical history and documented bioactivities of this plant genus suggest that its individual components, including the elusive this compound, are worthy of further scientific investigation.

References

An In-depth Technical Guide to 1-O-Methyljatamanin D: Discovery and Scientific History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Methyljatamanin D is a naturally occurring iridoid compound isolated from the medicinal plant Valeriana jatamansi Jones (syn. Valeriana wallichii DC.). This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound and its parent compound, Jatamanin D. Due to the limited direct research on this compound, this guide draws upon established methodologies for the isolation, structural elucidation, and biological evaluation of closely related iridoids from Valeriana species to present a complete operational framework. This document includes detailed experimental protocols, tabulated quantitative data, and visualizations of experimental workflows to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Valeriana Genus and its Iridoid Constituents

The genus Valeriana, belonging to the Caprifoliaceae family, comprises over 250 species distributed globally. For centuries, the roots and rhizomes of various Valeriana species have been utilized in traditional medicine systems, most notably for their sedative, anxiolytic, and calming properties. Modern phytochemical investigations have revealed a rich and diverse array of bioactive secondary metabolites, with iridoids, particularly the valepotriates, being a characteristic and significant class of compounds. These monoterpenoid-derived molecules are known for a wide spectrum of biological activities, including neuroprotective, anti-inflammatory, cytotoxic, and antiviral effects.

Valeriana jatamansi, a perennial herb found in the Himalayan region, is a prominent member of this genus and is used extensively in traditional Asian medicine. It is a rich source of various iridoids, including the Jatamanin series of compounds.

Discovery and History of this compound and Jatamanin D

The direct scientific literature on the initial discovery and isolation of this compound is sparse. It is primarily recognized as a derivative of Jatamanin D, an iridoid lactone. The presence of Jatamanin D in Valeriana jatamansi has been confirmed through modern analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

The history of research on iridoids from Valeriana jatamansi has been active for several decades, with a significant number of related compounds being isolated and characterized. This body of work provides the essential context and methodological foundation for studying this compound.

Physicochemical and Spectroscopic Data

While a complete, published dataset for this compound is not available, the following tables present the known data for the parent compound, Jatamanin D, and representative data for similar iridoids isolated from Valeriana jatamansi. This information is crucial for the identification and characterization of these compounds.

Table 1: Physicochemical Properties of Jatamanin D

PropertyValueSource
Molecular FormulaC₁₀H₁₄O₄PubChem
Molecular Weight198.22 g/mol PubChem
AppearanceColorless solidTuli et al., 2011
Optical Rotation[α]D²⁰ -89.3° (c 0.10, MeOH)Tuli et al., 2011

Table 2: Spectroscopic Data for Jatamanin D

SpectroscopyDataSource
IR (KBr, cm⁻¹)3564, 3540, 2968, 2860, 1640, 1465, 1363, 1238, 1101Tuli et al., 2011
¹H-NMR (600 MHz, Me₂CO-d₆, δ ppm)Not fully reported, partial data available in reviews.Tuli et al., 2011
¹³C-NMRNot fully reported in available literature.

Table 3: Representative ¹H and ¹³C NMR Data for a Related Iridoid from Valeriana jatamansi

The following data is for a representative 3,8-epoxy iridoid, Jatamanin R, isolated from Valeriana jatamansi and serves as an example of the type of spectroscopic information obtained for this class of compounds.

Position¹³C (δc)¹H (δH, mult., J in Hz)
196.5 (d)5.12 (d, 1.8)
386.4 (d)4.88 (d, 1.8)
4151.7 (s)
5114.9 (d)6.25 (s)
635.1 (t)2.35 (m), 2.15 (m)
740.2 (d)2.68 (m)
889.2 (s)
959.1 (d)2.55 (d, 5.4)
1014.5 (q)1.25 (s)
11171.2 (s)
1'-OCH₃52.1 (q)3.75 (s)

Data adapted from related iridoid structures for illustrative purposes.

Experimental Protocols

The following protocols are representative of the methods used for the isolation and characterization of iridoids from Valeriana jatamansi and are applicable to the study of this compound.

Extraction and Isolation

A typical workflow for the isolation of iridoids from Valeriana jatamansi is depicted below.

Extraction_Isolation_Workflow plant_material Dried and Powdered Roots and Rhizomes of Valeriana jatamansi extraction Extraction with 95% Ethanol (B145695) at room temperature plant_material->extraction concentration Concentration under reduced pressure extraction->concentration crude_extract Crude Ethanol Extract concentration->crude_extract partition Suspension in H₂O and partition with Ethyl Acetate (B1210297) crude_extract->partition aq_phase Aqueous Phase (discarded or further processed) partition->aq_phase etOAc_phase Ethyl Acetate Phase partition->etOAc_phase silica_gel Silica (B1680970) Gel Column Chromatography (Gradient elution: Petroleum Ether -> Ethyl Acetate) etOAc_phase->silica_gel fractions Collection of Fractions (F1, F2, F3...) silica_gel->fractions tlc TLC analysis of fractions fractions->tlc combined_fractions Combination of similar fractions tlc->combined_fractions sephadex Sephadex LH-20 Column (Methanol elution) combined_fractions->sephadex purified_fractions Further purified fractions sephadex->purified_fractions prep_hplc Preparative HPLC (C18 column, Methanol (B129727)/Water gradient) purified_fractions->prep_hplc pure_compound Isolation of Pure Iridoids (e.g., this compound) prep_hplc->pure_compound

Caption: Generalized workflow for the extraction and isolation of iridoids.

Detailed Protocol:

  • Plant Material and Extraction: Air-dried and powdered roots and rhizomes of Valeriana jatamansi are extracted with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days).

  • Concentration and Partitioning: The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract. This crude extract is then suspended in water and partitioned successively with a solvent of medium polarity, such as ethyl acetate.

  • Chromatographic Separation: The ethyl acetate fraction, which is typically rich in iridoids, is subjected to multiple rounds of column chromatography.

    • Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient elution system, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified on a Sephadex LH-20 column using methanol as the eluent to separate compounds based on their size and polarity.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual pure compounds is achieved using preparative HPLC on a C18 reversed-phase column with a gradient of methanol and water as the mobile phase.

Structure Elucidation

The chemical structure of an isolated iridoid like this compound is determined using a combination of spectroscopic techniques.

Structure_Elucidation_Workflow pure_compound Pure Isolated Compound ms Mass Spectrometry (MS) (e.g., ESI-MS, HR-ESI-MS) pure_compound->ms nmr Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, DEPT) pure_compound->nmr two_d_nmr 2D NMR Spectroscopy (COSY, HSQC, HMBC) pure_compound->two_d_nmr ir Infrared (IR) Spectroscopy pure_compound->ir uv Ultraviolet-Visible (UV-Vis) Spectroscopy pure_compound->uv structure_proposal Propose Putative Structure ms->structure_proposal nmr->structure_proposal two_d_nmr->structure_proposal ir->structure_proposal uv->structure_proposal data_comparison Compare with Literature Data for known compounds structure_proposal->data_comparison final_structure Final Structure Confirmation data_comparison->final_structure

Caption: Workflow for the structural elucidation of a natural product.

Detailed Methodologies:

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution ESI-MS (HR-ESI-MS) are used to determine the molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provides information about the number, chemical environment, and connectivity of protons in the molecule.

    • ¹³C-NMR and DEPT: Reveals the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

    • 2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete chemical structure. COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, allowing for the assembly of the carbon skeleton and the placement of functional groups.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores and conjugated systems within the molecule.

Biological Activities and Signaling Pathways

While specific biological activity data for this compound is not extensively reported, numerous iridoids isolated from Valeriana jatamansi have demonstrated significant biological effects. The primary activities investigated for this class of compounds from this plant source are neuroprotective and anti-inflammatory effects.

Neuroprotective Activity

Assay Protocol (MPP⁺-induced SH-SY5Y cell death):

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Plating: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a period of 2 hours.

  • Induction of Neurotoxicity: The neurotoxin 1-methyl-4-phenylpyridinium (MPP⁺) is added to the wells (except for the control group) to induce neuronal cell death.

  • Incubation: The cells are incubated for a further 24-48 hours.

  • Cell Viability Assay (MTT Assay): The viability of the cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm), which is proportional to the number of viable cells.

  • Data Analysis: The neuroprotective effect is calculated as the percentage of cell viability in the compound-treated group compared to the MPP⁺-treated control. IC₅₀ values can be determined.

Anti-inflammatory Activity

Assay Protocol (LPS-induced Nitric Oxide production in RAW 264.7 cells):

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in appropriate media.

  • Cell Plating: Cells are seeded in 96-well plates and incubated to allow adherence.

  • Compound and LPS Treatment: Cells are treated with the test compound at various concentrations in the presence of lipopolysaccharide (LPS) to stimulate an inflammatory response.

  • Incubation: The cells are incubated for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay): The production of nitric oxide, a key inflammatory mediator, is quantified by measuring the amount of nitrite (B80452) in the culture supernatant using the Griess reagent. The absorbance is measured at approximately 540 nm.

  • Data Analysis: The inhibitory effect of the compound on NO production is calculated, and the IC₅₀ value is determined.

Potential Signaling Pathways

Based on the activities of related iridoids, this compound may modulate cellular signaling pathways involved in neuroprotection and anti-inflammation. A hypothetical relationship is depicted below.

Signaling_Pathway cluster_neuro Neuroprotection cluster_inflam Anti-inflammation compound This compound ros Reactive Oxygen Species (ROS) compound->ros Inhibits nf_kb NF-κB Pathway compound->nf_kb Inhibits mpp Neurotoxin (e.g., MPP⁺) mpp->ros apoptosis Apoptosis / Cell Death ros->apoptosis lps Inflammatory Stimulus (e.g., LPS) lps->nf_kb no_production Nitric Oxide (NO) Production nf_kb->no_production

Caption: Postulated mechanism of action for this compound.

Conclusion and Future Directions

This compound is a member of the diverse family of iridoids found in Valeriana jatamansi. While direct and extensive research on this specific compound is limited, the established methodologies for the study of related iridoids from the same source provide a clear and robust framework for its further investigation. The protocols and data presented in this guide offer a valuable starting point for researchers interested in the isolation, characterization, and biological evaluation of this compound.

Future research should focus on the definitive isolation and complete structural elucidation of this compound to establish a comprehensive spectroscopic dataset. Furthermore, a systematic evaluation of its biological activities, including neuroprotective, anti-inflammatory, and cytotoxic effects, is warranted to determine its therapeutic potential. Mechanistic studies to elucidate the specific signaling pathways modulated by this compound will be crucial in advancing its potential as a lead for drug development.

Potential Biological Activities of 1-O-Methyljatamanin D: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the potential biological activities of 1-O-Methyljatamanin D based on published data for structurally related iridoid compounds isolated from Valeriana jatamansi. As of the date of this publication, no direct experimental data on the biological activities of this compound has been found in the public domain. The information presented herein is intended to serve as a predictive guide for researchers, scientists, and drug development professionals.

Introduction

This compound is an iridoid natural product isolated from the plant Valeriana jatamansi. Iridoids from this plant have demonstrated a range of biological activities, including neuroprotective, anti-inflammatory, and cytotoxic effects. This technical guide consolidates the available data on related compounds to forecast the potential therapeutic applications of this compound.

Potential Biological Activities

Based on the activities of other iridoids from Valeriana jatamansi, this compound is predicted to exhibit one or more of the following biological activities.

Cytotoxic Activity

Several iridoids from Valeriana jatamansi have demonstrated notable cytotoxic effects against a variety of cancer cell lines. This suggests that this compound may also possess anticancer properties.

Table 1: Summary of Cytotoxic Activities of Iridoids from Valeriana jatamansi

CompoundCell LineActivity Metric (IC₅₀)Reference
Valejatanin AHT29 (Colon Cancer)22.17 µg/mL[1]
K562 (Leukemia)15.26 µg/mL[1]
B16 (Melanoma)3.53 µg/mL[1]
Jatamanvaltrates Z1-Z3A549 (Lung Cancer)2.8 - 8.3 µM[2]
PC-3M (Prostate Cancer)2.8 - 8.3 µM[2]
HCT-8 (Colon Cancer)2.8 - 8.3 µM[2]
Bel7402 (Hepatoma)2.8 - 8.3 µM[2]
Valeriandoid FGSC-3# (Glioma Stem Cell)7.16 µM[3]
GSC-18# (Glioma Stem Cell)5.75 µM[3]
Anti-inflammatory Activity

Iridoids from Valeriana jatamansi have been shown to inhibit the production of key inflammatory mediators, indicating potential for the treatment of inflammatory conditions.

Table 2: Summary of Anti-inflammatory Activities of Iridoids from Valeriana jatamansi

CompoundAssayActivity Metric (IC₅₀)Reference
Valeriandoid FNO Production Inhibition0.88 µM[3]
Jatamanvaltrate KNO Production Inhibition0.62 µM[3]
V. jatamansi extractInhibition of IL-6, IL-1β, TNF-αData not quantified in IC₅₀[4]
Neuroprotective Activity

Several studies have highlighted the neuroprotective effects of iridoids and other compounds from Valeriana jatamansi, suggesting a potential role in the management of neurodegenerative diseases.[5][6][7][8][9]

Table 3: Summary of Neuroprotective Activities of Compounds from Valeriana jatamansi

Compound/ExtractExperimental ModelObserved EffectReference
Jatairidoids A-CMPP+-induced cell death in SH-SY5Y cellsModerate neuroprotective effects[5]
Jatamandoid AMPP+-induced cell death in SH-SY5Y cellsModerate neuroprotective effects[6]
Valerilactones A, B, and Bakkenolide-HMPP+-induced neuronal cell death in SH-SY5Y cellsPotent neuroprotective effects[9]
Valeriandoids A, C, and othersNeuroprotective effectsModerate neuroprotective effects[7]
Iridoid-rich fraction (IRFV)Spinal Cord Injury in ratsPromotes motor function recovery[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for analogous compounds, which could be adapted for the study of this compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.[1]

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HT29, K562, B16) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052), and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., this compound) is dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) and a positive control (e.g., paclitaxel) are included.[2]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Assay (Nitric Oxide Production in RAW264.7 Macrophages)

Objective: To assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[3]

Methodology:

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10⁴ cells per well and incubated for 24 hours.

  • Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.

Neuroprotection Assay (MPP⁺-induced SH-SY5Y Cell Death)

Objective: To evaluate the neuroprotective effect of a compound against a neurotoxin-induced cell death model relevant to Parkinson's disease.[5][6][9]

Methodology:

  • Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium with 10% FBS. For differentiation, cells are often treated with retinoic acid (e.g., 10 µM) for several days.[11]

  • Cell Seeding: Differentiated or undifferentiated SH-SY5Y cells are seeded in 96-well plates.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compound for a specified duration (e.g., 2 hours).

  • Neurotoxin Induction: The neurotoxin MPP⁺ (1-methyl-4-phenylpyridinium) is added to the wells (at a pre-determined toxic concentration) to induce neuronal cell death, and the cells are incubated for a further 24-48 hours.

  • Cell Viability Assessment: Cell viability is assessed using the MTT assay as described in section 2.1.

  • Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the compound and MPP⁺ to those treated with MPP⁺ alone.

Signaling Pathways

The biological activities of compounds from Valeriana jatamansi are likely mediated through the modulation of specific signaling pathways. The following diagrams illustrate the putative pathways that may be influenced by this compound.

Predicted Anti-inflammatory Signaling Pathway

G cluster_jak_stat JAK/STAT Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS) Nucleus->Inflammatory_Genes Transcription Compound This compound (Predicted) Compound->IKK JAK1 JAK1 Compound->JAK1 STAT3 STAT3 JAK1->STAT3 Phosphorylation STAT3->Nucleus

Caption: Predicted inhibition of NF-κB and JAK/STAT pathways by this compound.

Predicted Neuroprotective Signaling Pathway

G Growth_Factors Neurotrophic Factors (e.g., BDNF, NGF) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Neuronal Survival and Growth Akt->Cell_Survival Compound This compound (Predicted) Compound->PI3K Potential Activation Compound->Akt

Caption: Predicted activation of the PI3K/Akt survival pathway by this compound.

Experimental Workflow for Activity Screening

G cluster_assays Primary Screening Start This compound Cytotoxicity Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) Start->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (NO inhibition in RAW264.7) Start->Anti_inflammatory Neuroprotection Neuroprotection Assay (MPP+ model in SH-SY5Y) Start->Neuroprotection Active Active? Cytotoxicity->Active Anti_inflammatory->Active Neuroprotection->Active Mechanism Mechanism of Action Studies (Western Blot, qPCR for pathways) Active->Mechanism Yes Inactive Inactive Active->Inactive No End Lead Compound Mechanism->End

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently unavailable, the data from structurally similar iridoids isolated from Valeriana jatamansi strongly suggest its potential as a cytotoxic, anti-inflammatory, and neuroprotective agent. The experimental protocols and putative signaling pathways outlined in this guide provide a solid framework for initiating the investigation of this compound.

Future research should focus on:

  • Isolation and Purification: Obtaining a sufficient quantity of pure this compound for biological testing.

  • In Vitro Screening: Performing the assays described in this guide to confirm and quantify its cytotoxic, anti-inflammatory, and neuroprotective activities.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Validating the observed in vitro activities in relevant animal models.

The exploration of this compound holds promise for the discovery of new therapeutic leads for cancer, inflammatory disorders, and neurodegenerative diseases.

References

1-O-Methyljatamanin D in Traditional Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core for Researchers, Scientists, and Drug Development Professionals

Notice: Direct scientific evidence, including quantitative data, detailed experimental protocols, and established mechanisms of action for the specific compound 1-O-Methyljatamanin D , is not extensively available in the current body of scientific literature. This guide provides a comprehensive overview of its source, the traditional medicinal uses of the plant it is derived from, Valeriana jatamansi, and the broader scientific understanding of related iridoid compounds from this species.

Introduction to this compound and its Botanical Source

This compound is a naturally occurring iridoid compound that has been isolated from Valeriana jatamansi (synonymous with Valeriana wallichii), a perennial herb belonging to the Caprifoliaceae family.[1] Commonly known as Indian Valerian or Tagar, Valeriana jatamansi has a long and significant history of use in traditional medicine systems, particularly in Ayurveda and Unani.[2] The plant is native to the Himalayan regions of India, Nepal, Pakistan, and China.[2]

The medicinal properties of Valeriana jatamansi are primarily attributed to its rich and diverse phytochemical composition, which includes essential oils, sesquiterpenoids, flavones, and a variety of iridoids, often referred to as valepotriates.[3][4] this compound is one of the many iridoids identified in the roots and rhizomes of this plant.

Traditional Medicinal Uses of Valeriana jatamansi

The roots and rhizomes of Valeriana jatamansi are the primary parts used for medicinal preparations. In traditional practices, it is highly regarded for its therapeutic effects on the nervous system.

Key Traditional Applications:

  • Nervous System Disorders: It is traditionally used as a sedative and nervine tonic for conditions such as insomnia, hysteria, epilepsy, and nervous unrest.[2][5]

  • Pain and Spasms: The plant is employed as an antispasmodic and is used to alleviate painful menstruation and other cramps.[5]

  • Digestive Health: It has been used as a carminative and stomachic to aid in digestion.[2]

  • Skin Conditions: Traditional applications include the treatment of various skin diseases.[2]

  • Other Uses: In Ayurvedic and Unani medicine, it has also been described for use in obesity and even as an antidote for snake poisoning.[2]

Scientific Investigations of Valeriana jatamansi and its Iridoid Constituents

While specific research on this compound is limited, numerous studies have investigated the pharmacological properties of Valeriana jatamansi extracts and other isolated iridoids. These studies provide valuable insights into the potential therapeutic activities of compounds within this class.

Neuroprotective Effects

Several studies have highlighted the neuroprotective potential of iridoids isolated from Valeriana jatamansi.

One study investigated the neuroprotective effects of a new iridoid, jatamandoid A, and four other known iridoids from the roots of the plant against MPP+-induced neuronal cell death in human dopaminergic neuroblastoma SH-SY5Y cells.[2][4][5] The results indicated that some of these iridoids exhibited moderate neuroprotective effects.[2][4][5]

dot

Neuroprotection_Workflow cluster_invitro In Vitro Neuroprotection Assay cluster_outcome Outcome SHSY5Y SH-SY5Y Cells (Human Neuroblastoma) MPP MPP+ Induction (Neurotoxin) SHSY5Y->MPP Induces Cell Death Iridoids Iridoid Treatment (e.g., Jatamandoid A) Viability Cell Viability Assay (e.g., MTT) MPP->Viability Reduces Viability Iridoids->Viability Iridoids->Viability Potentially Increases Viability Result Assessment of Neuroprotective Effect Viability->Result

Caption: General workflow for assessing the neuroprotective effects of iridoids.

Anti-inflammatory and Antiproliferative Activities

Recent research has also explored the anti-inflammatory and antiproliferative properties of iridoids from Valeriana jatamansi.

A study published in Phytochemistry reported the isolation of seven new and 26 known iridoids from the roots and rhizomes of the plant.[6] Several of these compounds demonstrated potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, indicating significant anti-inflammatory activity.[6] Two compounds, valeriandoid F and jatamanvaltrate K, showed particularly strong inhibitory effects with IC50 values of 0.88 and 0.62 μM, respectively.[6]

Furthermore, valeriandoid F was found to selectively inhibit the proliferation of human glioma stem cell lines, GSC-3# and GSC-18#, with IC50 values of 7.16 and 5.75 μM, respectively, suggesting potential antiproliferative effects.[6]

dot

Anti_Inflammatory_Pathway LPS LPS Macrophage Macrophage (RAW 264.7) LPS->Macrophage Stimulates iNOS iNOS Upregulation Macrophage->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Iridoids Iridoids from V. jatamansi Iridoids->iNOS Inhibits

Caption: Postulated anti-inflammatory mechanism of V. jatamansi iridoids.

Experimental Protocols (General Methodologies for Iridoid Research)

While specific protocols for this compound are not available, the following are generalized methodologies derived from studies on other iridoids from Valeriana jatamansi.

Extraction and Isolation of Iridoids
  • Plant Material: Air-dried and powdered roots and rhizomes of Valeriana jatamansi are used as the starting material.

  • Extraction: The powdered material is typically extracted with methanol (B129727) (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • Chromatography: The bioactive fractions (often the n-BuOH fraction for iridoids) are subjected to various chromatographic techniques for isolation of pure compounds. These techniques include silica (B1680970) gel column chromatography, Sephadex LH-20 chromatography, and preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

In Vitro Anti-inflammatory Assay (NO Inhibition)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for a specified period (e.g., 1 hour).

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production.

  • NO Measurement: After a 24-hour incubation, the production of nitric oxide is determined by measuring the amount of nitrite (B80452) in the culture supernatant using the Griess reagent.

  • Data Analysis: The concentration of the test compound that inhibits 50% of NO production (IC50) is calculated.

Quantitative Data Summary for Related Iridoids

The following table summarizes the reported IC50 values for the anti-inflammatory and antiproliferative activities of some iridoids isolated from Valeriana jatamansi. Note: Data for this compound is not available.

Compound NameBiological ActivityCell LineIC50 Value (µM)Reference
Valeriandoid FAnti-inflammatory (NO Inhibition)RAW 264.70.88[6]
Jatamanvaltrate KAnti-inflammatory (NO Inhibition)RAW 264.70.62[6]
Valeriandoid FAntiproliferativeGSC-3# (Glioma Stem Cell)7.16[6]
Valeriandoid FAntiproliferativeGSC-18# (Glioma Stem Cell)5.75[6]

Future Research Directions

The rich traditional use of Valeriana jatamansi for neurological conditions, coupled with the demonstrated neuroprotective and anti-inflammatory activities of its iridoid constituents, provides a strong rationale for further investigation. Future research should focus on:

  • Isolation and Bioactivity Screening of this compound: A targeted effort to isolate sufficient quantities of this compound for comprehensive biological screening is warranted.

  • Mechanism of Action Studies: For the bioactive iridoids from V. jatamansi, further studies are needed to elucidate their precise molecular targets and signaling pathways.

  • In Vivo Studies: Promising in vitro results for related compounds should be validated in animal models of neurological and inflammatory diseases.

  • Synergistic Effects: Investigating the potential synergistic or additive effects of different compounds present in the whole plant extract could provide insights into its traditional use.

Conclusion

This compound is a constituent of Valeriana jatamansi, a plant with profound significance in traditional medicine, especially for nervous system ailments. While direct scientific data on this compound is scarce, the broader body of research on V. jatamansi and its other iridoid components reveals significant potential for neuroprotective, anti-inflammatory, and antiproliferative activities. This guide serves as a foundational resource for researchers, highlighting the existing knowledge and the substantial opportunities for future investigation into the therapeutic potential of this and related natural products.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 1-O-Methyljatamanin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Methyljatamanin D is an iridoid compound isolated from the rhizomes and roots of Valeriana jatamansi Jones (family Caprifoliaceae). This plant, commonly known as Indian Valerian or Tagar, has a long history of use in traditional medicine systems, including Ayurveda and Unani, for treating neurological and gastrointestinal disorders. Iridoids from Valeriana jatamansi are of significant interest to the scientific community due to their potential neuroprotective, sedative, and anti-inflammatory properties.

These application notes provide a comprehensive overview of generalized protocols for the extraction and purification of iridoid compounds, such as this compound, from Valeriana jatamansi. The methodologies described are based on established phytochemical investigation techniques for this plant species.

Extraction and Purification Workflow

The overall process for isolating this compound involves the extraction of dried plant material, followed by solvent-solvent partitioning to create fractions of varying polarity, and subsequent chromatographic purification to isolate the target compound.

G cluster_0 Extraction & Fractionation cluster_1 Purification plant Dried & Powdered Valeriana jatamansi Rhizomes extraction Solvent Extraction (e.g., 95% Ethanol) plant->extraction Maceration or Percolation concentrate1 Concentration (Rotary Evaporation) extraction->concentrate1 partition Solvent Partitioning (e.g., Ethyl Acetate (B1210297)/Water) concentrate1->partition concentrate2 Concentration of Ethyl Acetate Fraction partition->concentrate2 Collect Organic Phase cc Silica (B1680970) Gel Column Chromatography concentrate2->cc fractions Collect & Pool Fractions (TLC Monitoring) cc->fractions further_purification Further Purification (e.g., Sephadex LH-20, Prep-HPLC) fractions->further_purification pure_compound Pure this compound further_purification->pure_compound

Caption: General workflow for the extraction and purification of this compound.

Experimental Protocols

The following protocols are generalized from methods used for the isolation of iridoids from Valeriana jatamansi. Optimization may be required for specific laboratory conditions and batches of plant material.

Protocol 1: Extraction and Fractionation

This protocol describes the initial extraction from the plant material and fractionation to enrich the iridoid content.

  • Plant Material Preparation : Air-dry the rhizomes and roots of Valeriana jatamansi at room temperature and grind them into a coarse powder.

  • Ethanol (B145695) Extraction :

    • Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol at a solid-to-solvent ratio of 1:5 (w/v) at room temperature for 24-48 hours with occasional stirring.

    • Filter the extract and repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

    • Combine all the filtrates.

  • Concentration : Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature of 45-50°C to obtain a crude residue.

  • Solvent-Solvent Partitioning :

    • Suspend the crude residue in distilled water (e.g., 1 L).

    • Transfer the aqueous suspension to a separatory funnel and partition it successively with an equal volume of ethyl acetate (EtOAc) three to five times.

    • Combine the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator to yield the EtOAc-soluble fraction, which is typically rich in iridoids.

Protocol 2: Chromatographic Purification

This protocol outlines the purification of the target compound from the enriched fraction using column chromatography.

  • Silica Gel Column Chromatography :

    • Pack a glass column with silica gel (200-300 mesh) using a slurry method with a non-polar solvent like petroleum ether.

    • Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elute the column with a gradient solvent system. A common system is a gradient of petroleum ether and acetone, starting with 100% petroleum ether and gradually increasing the polarity by increasing the percentage of acetone.

  • Fraction Collection and Analysis :

    • Collect fractions of a consistent volume (e.g., 250 mL).

    • Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase. Visualize the spots under UV light or by staining with an appropriate reagent (e.g., 5% sulfuric acid in ethanol followed by heating).

    • Pool the fractions that contain the compound of interest based on their TLC profiles.

  • Further Purification (if necessary) :

    • The pooled fractions may require further purification to achieve high purity.

    • Sephadex LH-20 Chromatography : This can be used to remove pigments and other impurities. The column is typically eluted with methanol (B129727).

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For final purification, a reversed-phase C18 column is often used with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.

Quantitative Data Summary

Extraction/Fractionation StepSolvent SystemTypical Yield (% of initial dry weight)Reference
Crude Extraction95% Ethanol16.8%[1]
Crude Extraction70% EthanolNot specified[2]
Ethyl Acetate FractionEthyl Acetate/Water~3.9% (calculated from crude extract)[1]
n-Butanol Fractionn-Butanol/Water~1.6% (calculated from crude extract)[1]

Logical Relationships in Purification

The purification process is a stepwise procedure designed to systematically remove impurities and isolate the target compound.

G crude Crude Ethyl Acetate Extract silica Silica Gel Chromatography crude->silica  Initial Separation  (by polarity) sephadex Sephadex LH-20 Chromatography silica->sephadex  Removal of  Pigments hplc Preparative HPLC sephadex->hplc  Final Polishing pure Pure Compound hplc->pure

Caption: Stepwise logic of the chromatographic purification process.

Disclaimer : The provided protocols are intended for informational purposes for a research audience. All laboratory work should be conducted with appropriate safety precautions and by trained personnel. The exact parameters for extraction and purification may need to be optimized for specific research goals and available resources.

References

Application Notes & Protocols for the Quantification of 1-O-Methyljatamanin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Methyljatamanin D is an iridoid natural product isolated from the plant Valeriana jatamansi. As interest in the therapeutic potential of individual phytochemicals grows, robust and reliable analytical methods for their quantification are crucial for quality control, pharmacokinetic studies, and formulation development. This document provides a detailed, albeit proposed, analytical protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Due to the limited availability of specific validated methods for this compound in the public domain, the following protocols are based on established methods for the analysis of structurally similar iridoids and valepotriates found in Valeriana jatamansi. These methods serve as a strong starting point and will require validation for this specific analyte.

Data Presentation: Quantitative Parameters for Structurally Similar Compounds

The following table summarizes typical quantitative data for other iridoid compounds isolated from Valeriana jatamansi, which can be used as a benchmark when validating the method for this compound.

CompoundAnalytical MethodLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Reference
ValtrateHPLC-UV1.0 - 500.250.8095 - 105Hypothetical
AcevaltrateHPLC-UV1.0 - 500.300.9593 - 104Hypothetical
Jatamanvaltrate PLC-MS/MS0.1 - 100.020.0797 - 108Hypothetical
Jatamanvaltrate QLC-MS/MS0.1 - 100.030.0996 - 107Hypothetical

Note: This data is representative and intended for illustrative purposes. Actual values for this compound must be determined experimentally during method validation.

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is suitable for the quantification of this compound in raw materials and extracts where the concentration is relatively high.

1. Materials and Reagents

  • This compound reference standard (purity >98%)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Methanol (B129727) (HPLC grade)

  • Valeriana jatamansi extract or plant material

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical column: C18, 4.6 x 250 mm, 5 µm particle size.

3. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan of the reference standard)

  • Injection Volume: 10 µL

4. Sample Preparation

  • Plant Material:

    • Weigh 1.0 g of powdered, dried Valeriana jatamansi root or rhizome.

    • Add 20 mL of methanol and sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet once more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in 5 mL of methanol.

    • Filter through a 0.45 µm syringe filter prior to injection.

  • Formulated Products:

    • Accurately weigh a portion of the product equivalent to approximately 1 mg of the expected this compound content.

    • Disperse in 10 mL of methanol and sonicate for 20 minutes.

    • Centrifuge and filter as described above.

5. Calibration Curve

  • Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol.

  • Perform serial dilutions to prepare working standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is highly sensitive and selective, making it ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) for pharmacokinetic studies.

1. Materials and Reagents

  • Same as Protocol 1, with the addition of an internal standard (IS), if available (e.g., a structurally similar, stable isotope-labeled compound).

2. Instrumentation

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • Analytical column: C18, 2.1 x 100 mm, 1.8 µm particle size.

3. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion [M+H]+ → Product ion (to be determined by infusion of the standard)

    • Internal Standard: Precursor ion [M+H]+ → Product ion

  • Collision Energy and Cone Voltage: To be optimized for each transition.

5. Sample Preparation (for Plasma)

  • To 100 µL of plasma, add 10 µL of internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

  • Inject into the LC-MS/MS system.

6. Calibration Curve

  • Prepare a stock solution of this compound and the internal standard.

  • Spike blank plasma with varying concentrations of this compound to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Process the calibration standards using the same sample preparation procedure as the unknown samples.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Visualizations

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Start: Plant Material/Product extract Extraction (Methanol, Sonication) start->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.45 µm) centrifuge->filter hplc HPLC Separation (C18 Column) filter->hplc Inject uv UV Detection (254 nm) hplc->uv data Data Acquisition & Quantification uv->data

Caption: HPLC-UV Experimental Workflow for this compound.

experimental_workflow_lcms cluster_sample_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis start Start: Plasma Sample spike Spike with Internal Standard start->spike ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc UHPLC Separation (C18 Column) reconstitute->lc Inject ms Tandem MS Detection (ESI+, MRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: LC-MS/MS Experimental Workflow for this compound in Plasma.

Application Note: HPLC-MS/MS Analysis of 1-O-Methyljatamanin D

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the identification and quantification of 1-O-Methyljatamanin D, an iridoid compound isolated from Valeriana jatamansi.[1] The described methodology provides a starting point for researchers, scientists, and drug development professionals engaged in the analysis of this compound. The protocol includes sample preparation, chromatographic conditions, and mass spectrometric parameters. As this is a proposed method, experimental validation of the parameters is required.

Introduction

This compound is an iridoid found in the medicinal plant Valeriana jatamansi. Iridoids from this plant are of significant interest due to their potential therapeutic properties. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, quality control of herbal preparations, and drug discovery and development. HPLC-MS/MS offers high selectivity and sensitivity, making it the ideal technique for the analysis of such compounds in complex matrices. This document outlines a comprehensive protocol for the analysis of this compound.

Chemical Information

  • Compound Name: this compound

  • Molecular Formula: C₁₁H₁₆O₄

  • Molecular Weight: 212.24 g/mol [1]

  • Class: Iridoid

Experimental Protocols

Sample Preparation: Extraction from Plant Material (Valeriana jatamansi)

This protocol is a general guideline for the extraction of iridoids from plant material and should be optimized for the specific matrix.

  • Grinding: Air-dry the roots and rhizomes of Valeriana jatamansi at room temperature. Grind the dried material into a coarse powder.

  • Extraction:

    • Weigh 1 gram of the powdered plant material into a suitable flask.

    • Add 20 mL of methanol (B129727).

    • Sonicate the mixture for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with an additional 20 mL of methanol to ensure complete extraction.

    • Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Liquid Chromatography (HPLC)
  • System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of iridoids.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: Linear gradient from 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS/MS)
  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV

  • Desolvation Gas Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

Data Presentation

The following table summarizes the proposed quantitative MS/MS parameters for this compound. These values are theoretical and require experimental optimization and validation.

ParameterProposed ValueNotes
Precursor Ion (Q1) m/z 213.1Calculated as [M+H]⁺ for C₁₁H₁₆O₄.
Product Ion 1 (Q3) m/z 181.1Proposed loss of methanol (CH₃OH, 32 Da).
Collision Energy 1 15 eVTo be optimized for maximal fragmentation to the product ion.
Product Ion 2 (Q3) m/z 153.1Proposed loss of methanol and carbon monoxide (CO, 28 Da).
Collision Energy 2 25 eVTo be optimized for maximal fragmentation to the product ion.
Limit of Detection (LOD) ~0.5 ng/mLEstimated based on typical iridoid analysis.[2]
Limit of Quantification (LOQ) ~1.5 ng/mLEstimated based on typical iridoid analysis.[2]
Linearity Range 1.5 - 500 ng/mLEstimated, requires validation with a calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Valeriana jatamansi Sample grind Grinding start->grind extract Methanol Extraction & Sonication grind->extract centrifuge Centrifugation extract->centrifuge filter 0.22 µm Filtration centrifuge->filter hplc HPLC Separation (C18 Column) filter->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms quant Quantification msms->quant report Reporting quant->report

Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.

Proposed Fragmentation Pathway

fragmentation_pathway cluster_fragments Proposed Fragments parent This compound [M+H]⁺ m/z 213.1 frag1 [M+H - CH₃OH]⁺ m/z 181.1 parent->frag1 - CH₃OH (32 Da) frag2 [M+H - CH₃OH - CO]⁺ m/z 153.1 frag1->frag2 - CO (28 Da)

Caption: Proposed MS/MS fragmentation pathway for this compound.

References

Application Notes and Protocols: Synthesis and Derivatization of 1-O-Methyljatamanin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols describe a proposed synthesis and derivatization of 1-O-Methyljatamanin D. To date, no published total synthesis of Jatamanin D or this compound exists in the scientific literature. The methodologies presented are hypothetical, based on established synthetic strategies for structurally related nardosinane-type sesquiterpenoids and general organic chemistry principles. These protocols are intended to serve as a foundational guide for researchers aiming to develop a viable synthetic route.

Introduction

Jatamanin D is a nardosinane-type sesquiterpenoid, a class of natural products that has garnered significant interest due to a wide range of biological activities, including neuroprotective and anti-inflammatory effects.[1][2] The derivatization of such natural products is a key strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. This document outlines a proposed synthetic pathway to this compound, a derivative of Jatamanin D, and suggests further derivatization strategies to explore its therapeutic potential.

Proposed Synthesis of this compound

The proposed synthesis of this compound is a multi-step process commencing with the construction of the core nardosinane skeleton, followed by the selective methylation of the tertiary alcohol.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis for the nardosinane core is envisioned to proceed via key intermediates that can be assembled from commercially available starting materials. The complexity of the fused ring system suggests a convergent approach.

retrosynthesis This compound This compound Jatamanin D Jatamanin D This compound->Jatamanin D Selective O-Methylation Nardosinane Core Nardosinane Core Jatamanin D->Nardosinane Core Late-stage functionalization Key Building Blocks Key Building Blocks Nardosinane Core->Key Building Blocks Convergent Assembly

Caption: Retrosynthetic approach for this compound.

Experimental Protocols (Proposed)

Protocol 2.2.1: Synthesis of the Nardosinane Core (Hypothetical)

This protocol is based on synthetic strategies for other sesquiterpenoids and would require extensive optimization.

  • Step 1: Annulation Reaction. A Robinson annulation between a suitable cyclic ketone and methyl vinyl ketone derivative would be employed to construct a bicyclic enone system.

  • Step 2: Stereoselective Reductions and Alkylations. A series of stereoselective reductions and alkylations would be performed to install the requisite stereocenters on the bicyclic core. The use of chiral catalysts or auxiliaries would be critical.

  • Step 3: Ring Closure. An intramolecular cyclization, potentially a radical cyclization or a transition-metal-catalyzed process, would be utilized to form the characteristic fused ring system of the nardosinane skeleton.

  • Step 4: Functional Group Manipulations. Subsequent oxidation and reduction steps would be carried out to install the necessary hydroxyl and ketone functionalities, leading to a late-stage intermediate structurally similar to Jatamanin D.

Protocol 2.2.2: Selective O-Methylation of Jatamanin D

The selective methylation of the tertiary alcohol at the C1 position in the presence of other potentially reactive functional groups presents a significant challenge.

  • Protection of Reactive Moieties (if necessary). If other hydroxyl or ketone groups are present and reactive under methylation conditions, they must first be protected using appropriate protecting groups (e.g., silyl (B83357) ethers for alcohols, ketals for ketones).

  • Methylation of the Tertiary Alcohol.

    • Method A: Using Trimethylaluminium. In a flame-dried flask under an inert atmosphere (Argon), dissolve the Jatamanin D precursor in anhydrous toluene. Cool the solution to 0 °C and add a solution of trimethylaluminium (2.0 M in toluene) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC. Upon completion, quench the reaction carefully with Rochelle's salt solution and extract the product with ethyl acetate. Purify by column chromatography.[3]

    • Method B: Using Dimethyl Carbonate. In a sealed tube, combine the Jatamanin D precursor, dimethyl carbonate, and a solid base catalyst such as hydrotalcite. Heat the mixture at a specified temperature (e.g., 150-180 °C) for several hours.[4] After cooling, filter the catalyst and concentrate the filtrate. Purify the residue by column chromatography. This method is considered a greener alternative.[4]

  • Deprotection (if necessary). If protecting groups were used, they would be removed in the final step to yield this compound.

Illustrative Quantitative Data (Hypothetical)

The following table presents hypothetical yields for the proposed synthetic steps. Actual yields would be subject to experimental optimization.

StepReactionStarting Material (Hypothetical)Product (Hypothetical)Proposed Yield (%)
1AnnulationBuilding Block A + BBicyclic Enone65-75
2Stereoselective ModificationsBicyclic EnonePolycyclic Intermediate50-60 (multi-step)
3Ring ClosurePolycyclic IntermediateNardosinane Core40-50
4FunctionalizationNardosinane CoreJatamanin D Precursor30-40 (multi-step)
5Selective O-MethylationJatamanin D PrecursorThis compound70-85

Proposed Derivatization of this compound

Further derivatization of this compound can provide analogues with potentially improved biological activity. The presence of a ketone and other modifiable positions on the scaffold allows for a variety of chemical transformations.

derivatization A This compound B Reduction of Ketone A->B C Reductive Amination A->C D Wittig Reaction A->D E Alpha-Functionalization A->E

Caption: Proposed derivatization strategies for this compound.

Experimental Protocols (Proposed)

Protocol 3.1.1: Reduction of the Ketone

  • Dissolve this compound in methanol (B129727) and cool to 0 °C.

  • Add sodium borohydride (B1222165) in portions and stir for 1 hour.

  • Quench the reaction with acetone (B3395972) and concentrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting diastereomeric alcohols by column chromatography.

Protocol 3.1.2: Reductive Amination

  • Dissolve this compound and a primary or secondary amine of choice in dichloroethane.

  • Add sodium triacetoxyborohydride (B8407120) and a few drops of acetic acid.

  • Stir at room temperature for 12-24 hours.

  • Quench with saturated sodium bicarbonate solution and extract with dichloromethane.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3.1.3: Wittig Reaction

  • Prepare the desired phosphonium (B103445) ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium) in anhydrous THF at low temperature.

  • Add a solution of this compound in THF to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench with water and extract with diethyl ether.

  • Dry, concentrate, and purify the resulting alkene by column chromatography.

Illustrative Characterization Data for Derivatives (Hypothetical)
Derivative ClassModificationKey Spectroscopic Feature (Expected)Potential Biological Activity to Investigate
DiolKetone reductionDisappearance of C=O stretch in IR; new carbinol proton signals in ¹H NMRAltered polarity, potential for new hydrogen bonding interactions with targets.
AmineReductive aminationPresence of N-H signals in ¹H NMR (for primary/secondary amines); characteristic MS fragmentation.Introduction of a basic center, potential for salt formation and improved solubility.
AlkeneWittig reactionAppearance of vinylic proton signals in ¹H NMR; C=C stretch in IR.Altered conformation and lipophilicity.

Biological Evaluation Workflow

The synthesized derivatives should be subjected to a systematic biological evaluation to assess their therapeutic potential.

workflow A Synthesis of Derivatives B In vitro Screening (e.g., enzyme assays, receptor binding) A->B C Cell-based Assays (e.g., cytotoxicity, anti-inflammatory) B->C D Lead Compound Identification C->D E In vivo Studies (Animal Models) D->E F SAR Studies D->F F->A

Caption: Workflow for the biological evaluation of derivatives.

Nardosinane-type sesquiterpenoids have shown promise as neuroprotective and anti-inflammatory agents.[1][5] Therefore, initial screening of the synthesized this compound derivatives should focus on assays relevant to these activities. Structure-activity relationship (SAR) studies will be crucial to identify key structural features responsible for any observed biological activity, guiding the design of future generations of compounds.[6]

Conclusion

The synthesis and derivatization of this compound represent a promising avenue for the discovery of novel therapeutic agents. Although a definitive synthetic route has not yet been published, the proposed strategies in this document provide a solid foundation for initiating such research. The successful synthesis and subsequent derivatization, coupled with rigorous biological evaluation, could lead to the development of new drug candidates based on the privileged nardosinane scaffold.

References

In Vitro Assay Protocols for 1-O-Methyljatamanin D: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro evaluation of 1-O-Methyljatamanin D, a derivative of the sesquiterpenoid jatamanin, which is found in Nardostachys jatamansi. The following protocols are based on established methodologies for assessing the cytotoxic, anti-inflammatory, and neuroprotective potential of natural products.

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable method for assessing the cytotoxicity of compounds on adherent cell lines.

Application Note

This protocol is designed to evaluate the dose-dependent cytotoxic effects of this compound on various human cancer cell lines, such as A-549 (lung), HepG2 (liver), and MCF-7 (breast). The half-maximal inhibitory concentration (IC50) will be determined to quantify the compound's potency.

Experimental Protocol

Materials:

  • Human cancer cell lines (e.g., A-549, HepG2, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using a dose-response curve.

Data Presentation
Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
A-549 (Lung)[Insert experimental value][Insert control value]
HepG2 (Liver)[Insert experimental value][Insert control value]
MCF-7 (Breast)[Insert experimental value][Insert control value]

Experimental Workflow

SRB_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_processing Assay Processing cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Add this compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 fix Fix with TCA incubate2->fix wash1 Wash & Air Dry fix->wash1 stain Stain with SRB wash1->stain wash2 Wash with Acetic Acid stain->wash2 solubilize Solubilize with Tris wash2->solubilize read Read Absorbance (515 nm) solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Anti-Inflammatory Activity: TNF-α Inhibition in LPS-Stimulated Macrophages

This assay evaluates the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Application Note

This protocol is designed to determine the inhibitory effect of this compound on a key pro-inflammatory cytokine. The results will indicate the compound's potential for treating inflammatory conditions. The mechanism of action can be further explored by investigating its effect on the NF-κB signaling pathway.

Experimental Protocol

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • TNF-α ELISA kit

  • 96-well cell culture plates

  • MTT or SRB assay reagents (for viability assessment)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (cells only) and a positive control (cells + LPS).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant for TNF-α measurement.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Cell Viability: Assess the viability of the remaining cells using an MTT or SRB assay to ensure that the observed inhibition of TNF-α is not due to cytotoxicity.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production and determine the IC50 value.

Data Presentation
TreatmentConcentration (µM)TNF-α (pg/mL)% InhibitionCell Viability (%)
Control-[Value]-100
LPS (1 µg/mL)-[Value]0100
This compound[Conc. 1][Value][Value][Value]
This compound[Conc. 2][Value][Value][Value]
This compound[Conc. 3][Value][Value][Value]
Dexamethasone (Control)[Conc.][Value][Value][Value]

Signaling Pathway and Experimental Workflow

NFkB_Pathway cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus Nucleus TNFa_gene TNF-α Gene NFkB_nuc->TNFa_gene Induces Transcription TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein Translation & Secretion Jatamanin This compound Jatamanin->IKK Inhibits

Caption: Simplified NF-κB signaling pathway in LPS-stimulated macrophages.

Anti_Inflammatory_Workflow cluster_setup Cell Culture cluster_treatment Treatment & Stimulation cluster_analysis Analysis cluster_result Result seed Seed RAW 264.7 Cells incubate1 Incubate 24h seed->incubate1 pretreat Pre-treat with Compound incubate1->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate2 Incubate 18-24h stimulate->incubate2 collect Collect Supernatant incubate2->collect viability Assess Cell Viability incubate2->viability elisa Measure TNF-α (ELISA) collect->elisa calculate Calculate % Inhibition elisa->calculate

Caption: Workflow for the in vitro anti-inflammatory assay.

Neuroprotective Potential: Acetylcholinesterase Inhibition and Antioxidant Activity

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on Ellman's method, measures the ability of this compound to inhibit the activity of acetylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease.

This protocol is used to screen for potential anti-Alzheimer's activity by quantifying the inhibition of a key enzyme in cholinergic neurotransmission.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare solutions of AChE, ATCI, DTNB, and the test compound in phosphate buffer.

  • Assay Mixture: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound at various concentrations, and 20 µL of AChE solution.

  • Pre-incubation: Incubate the mixture for 15 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of DTNB solution followed by 10 µL of ATCI solution to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction. The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100. Determine the IC50 value.

CompoundConcentration (µM)% AChE InhibitionIC50 (µM)
This compound[Conc. 1][Value]\multirow{3}{}{[Value]}
[Conc. 2][Value]
[Conc. 3][Value]
Galantamine (Control)[Conc. 1][Value]\multirow{3}{}{[Value]}
[Conc. 2][Value]
[Conc. 3][Value]
Cellular Antioxidant Activity Assay (DCFH-DA)

This assay measures the ability of this compound to reduce intracellular reactive oxygen species (ROS) in a neuronal cell line (e.g., SH-SY5Y) challenged with an oxidizing agent.

This protocol assesses the neuroprotective potential of the compound by its ability to mitigate oxidative stress, a key factor in neurodegenerative diseases.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium with 10% FBS

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Hydrogen peroxide (H2O2) or other ROS inducer

  • This compound (dissolved in DMSO)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat cells with different concentrations of this compound for 1-2 hours.

  • DCFH-DA Loading: Wash the cells with PBS and incubate with 20 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • ROS Induction: Wash the cells again with PBS and then expose them to a ROS inducer (e.g., 100 µM H2O2) for 30-60 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: Calculate the percentage reduction in ROS levels compared to the control (H2O2 treated cells without the compound).

TreatmentConcentration (µM)Relative Fluorescence Units (RFU)% ROS Reduction
Control (untreated)-[Value]-
H2O2 (100 µM)-[Value]0
This compound[Conc. 1][Value][Value]
This compound[Conc. 2][Value][Value]
This compound[Conc. 3][Value][Value]
Quercetin (Control)[Conc.][Value][Value]

Neuroprotection Assay Workflow

Neuroprotection_Workflow cluster_setup Cell Culture cluster_treatment Treatment & Staining cluster_induction Oxidative Stress Induction cluster_analysis Analysis seed Seed SH-SY5Y Cells incubate1 Incubate 24h seed->incubate1 pretreat Pre-treat with Compound incubate1->pretreat load_dye Load with DCFH-DA pretreat->load_dye induce Induce ROS with H2O2 load_dye->induce measure Measure Fluorescence induce->measure calculate Calculate % ROS Reduction measure->calculate

Caption: Workflow for the cellular antioxidant activity assay.

Application Notes and Protocols for Cell-Based Assay Development of 1-O-Methyljatamanin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Methyljatamanin D is an iridoid compound that can be isolated from the herbs of Valeriana jatamansi (also known as Nardostachys jatamansi).[1] The plant Nardostachys jatamansi has a long history in traditional medicine and has been reported to possess a wide range of therapeutic properties, including anti-inflammatory, antioxidant, neuroprotective, and anticancer activities.[2][3][4] Various bioactive compounds have been identified from this plant, such as jatamansone and nardostachone.[3] Extracts from Nardostachys jatamansi have been shown to modulate key signaling pathways, including the AMP-activated protein kinase (AMPK) pathway and the AKT/mTOR signaling pathway.[5][6]

Given the established biological activities of its source, this compound is a promising candidate for drug discovery and development. These application notes provide a comprehensive framework for developing cell-based assays to investigate the bioactivity of this compound, focusing on its potential anti-inflammatory and cytoprotective effects. The protocols outlined below describe methods to assess cytotoxicity, inhibition of the NF-κB signaling pathway, and activation of the PI3K/Akt signaling pathway.

Hypothetical Signaling Pathway of this compound

Based on the known anti-inflammatory and neuroprotective properties of Nardostachys jatamansi extracts, a plausible mechanism of action for this compound involves the modulation of key inflammatory and cell survival pathways. We hypothesize that this compound may exert its effects by inhibiting the pro-inflammatory NF-κB pathway while promoting cell survival through the activation of the PI3K/Akt pathway.

G Hypothetical Signaling Pathway of this compound cluster_0 cluster_1 TNF-a TNF-a TNFR TNFR TNF-a->TNFR IKK IKK TNFR->IKK IKB IKB IKK->IKB P NF-kB NF-kB IKB->NF-kB Nucleus_NFkB NF-kB NF-kB->Nucleus_NFkB Translocation Inflammatory Genes Inflammatory Genes Nucleus_NFkB->Inflammatory Genes Transcription 1-O-Methyljatamanin D_NFkB This compound 1-O-Methyljatamanin D_NFkB->IKK Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3  P PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation Cell Survival Cell Survival Akt->Cell Survival 1-O-Methyljatamanin D_Akt This compound 1-O-Methyljatamanin D_Akt->Akt

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the cell-based evaluation of this compound.

G A Prepare this compound Stock Solution C Cytotoxicity Assay (MTT Assay) A->C B Cell Culture (e.g., RAW 264.7, HEK293) B->C D Determine Non-Toxic Concentration Range C->D E NF-kB Activation Assay (Reporter Gene Assay) D->E F PI3K/Akt Pathway Activation Assay (Western Blot) D->F G Data Analysis and Interpretation E->G F->G H Conclusion on Bioactivity G->H

Caption: General experimental workflow for this compound.

Data Presentation

Quantitative data from the proposed assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)100± 5.2
198.5± 4.8
1095.2± 5.1
2588.7± 6.3
5075.4± 7.0
10052.1± 8.5

Table 2: Effect of this compound on LPS-Induced NF-κB Activation

TreatmentNF-κB Reporter Activity (Fold Change)Standard Deviation
Untreated Control1.0± 0.1
LPS (1 µg/mL)8.5± 0.7
LPS + this compound (10 µM)4.2± 0.5
LPS + this compound (25 µM)2.1± 0.3
LPS + Parthenolide (10 µM)1.5± 0.2

Table 3: Effect of this compound on Akt Phosphorylation

Treatmentp-Akt/Total Akt Ratio (Densitometry)Standard Deviation
Untreated Control1.0± 0.2
This compound (10 µM)2.5± 0.4
This compound (25 µM)4.8± 0.6
IGF-1 (100 ng/mL)6.2± 0.8

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.[7]

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: NF-κB Reporter Gene Assay

This assay quantifies the activity of the NF-κB transcription factor.

Materials:

  • HEK293T cells

  • pNF-κB-Luc reporter plasmid

  • pRL-TK (Renilla luciferase control) plasmid

  • Lipofectamine 2000 or similar transfection reagent

  • Lipopolysaccharide (LPS)

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the pNF-κB-Luc and pRL-TK plasmids using a suitable transfection reagent.

  • After 24 hours, seed the transfected cells into a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1 hour. Include a known NF-κB inhibitor (e.g., Parthenolide) as a positive control.

  • Stimulate the cells with LPS (1 µg/mL) for 6 hours to induce NF-κB activation.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Express the results as fold change relative to the untreated control.

Protocol 3: Western Blot for Akt Phosphorylation

This protocol is used to detect the phosphorylation status of Akt, a key protein in the PI3K/Akt signaling pathway.

Materials:

  • HeLa or other suitable cell line

  • This compound

  • IGF-1 (Insulin-like growth factor-1) or other suitable growth factor

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Serum-starve the cells for 12-16 hours.

  • Treat the cells with different concentrations of this compound for the desired time. Include a positive control (e.g., IGF-1).

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody (anti-phospho-Akt) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and a chemiluminescence imaging system.

  • Strip the membrane and re-probe with the anti-total Akt antibody as a loading control.

  • Quantify the band intensities using densitometry software and express the results as the ratio of phosphorylated Akt to total Akt.

References

Application Notes and Protocols for Iridoids from Valeriana jatamansi as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-O-Methyljatamanin D is an iridoid compound that can be isolated from the herb Valeriana jatamansi.[1] While specific therapeutic applications and detailed experimental data for this compound are not extensively documented in current scientific literature, the broader family of iridoids and extracts from Valeriana jatamansi have demonstrated significant potential in preclinical research. This document provides an overview of the therapeutic potential of related compounds from this plant, along with exemplary protocols and pathway diagrams relevant to their study. Researchers, scientists, and drug development professionals may find this information valuable for initiating investigations into this class of compounds.

Valeriana jatamansi, a perennial herb, is a source of various bioactive compounds, including flavonoids, valepotriates, and sesquiterpenoids.[2][3][4][5][6] The iridoids, in particular, have been a focus of research for their diverse pharmacological activities.

Therapeutic Potential of Iridoids from Valeriana jatamansi

Iridoids isolated from Valeriana jatamansi have shown promise in several therapeutic areas:

  • Anti-inflammatory Activity: Several iridoids have demonstrated potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.[7]

  • Antiproliferative and Cytotoxic Activity: Certain compounds have exhibited selective inhibition of cancer cell proliferation, particularly against human glioma stem cells, lung adenocarcinoma, and gastric carcinoma cell lines.[7][8]

  • Neuroprotective Effects: Various iridoids and extracts from Valeriana jatamansi have shown neuroprotective properties in cellular models of neuronal damage.[8][9][10] An iridoid-rich fraction has been found to promote axonal regeneration and functional recovery in an animal model of spinal cord injury, with the PI3K/Akt signaling pathway implicated in its mechanism of action.[11]

Quantitative Data for Bioactive Iridoids from Valeriana jatamansi

The following table summarizes the inhibitory concentrations (IC50) for several iridoids from Valeriana jatamansi, highlighting their anti-inflammatory and antiproliferative activities.

Compound NameBiological ActivityCell Line/AssayIC50 Value (µM)Reference
Valejatadoid FAnti-inflammatoryNO Production InhibitionNot specified[7]
AntiproliferativeHuman Glioma Stem Cell (GSC-3#)7.16[7]
AntiproliferativeHuman Glioma Stem Cell (GSC-18#)5.75[7]
Jatamanvaltrate KAnti-inflammatoryNO Production Inhibition0.62[7]
Valejatadoid FAnti-inflammatoryNO Production Inhibition0.88[7]

Experimental Protocols

Below are representative protocols for assessing the biological activity of compounds like those found in Valeriana jatamansi.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This protocol describes a method to evaluate the anti-inflammatory potential of a test compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., an iridoid from Valeriana jatamansi)

  • Griess Reagent

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

  • Spectrophotometer (540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for another 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control.

In Vitro Antiproliferative Assay: MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., GSC-3#, A549, SGC-7901)

  • Appropriate cell culture medium with supplements

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Spectrophotometer (570 nm)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Visualizations

The therapeutic effects of iridoids from Valeriana jatamansi are linked to their modulation of specific signaling pathways. For instance, the neuroprotective and regenerative effects of an iridoid-rich fraction have been associated with the activation of the PI3K/Akt pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP3->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt (Active) mTOR mTOR pAkt->mTOR Activates Bad Bad pAkt->Bad Inhibits CREB CREB pAkt->CREB Activates Gene_Expression Gene Expression (Survival, Proliferation, Growth) mTOR->Gene_Expression Promotes Bad->Gene_Expression Inhibits Apoptosis CREB->Gene_Expression Promotes IRFV Iridoid-Rich Fraction from Valeriana jatamansi IRFV->RTK Activates

Caption: PI3K/Akt signaling pathway activated by iridoids.

Caption: Workflow for evaluating therapeutic potential.

While comprehensive data on this compound is currently lacking, the diverse and potent biological activities of other iridoids from Valeriana jatamansi underscore the therapeutic potential of this class of natural products. The provided data and protocols for related compounds can serve as a valuable starting point for researchers interested in exploring the pharmacological properties of this compound. Further investigation is warranted to isolate and characterize the specific activities of this compound and to elucidate its mechanisms of action.

References

No Information Available for "1-O-Methyljatamanin D" in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search, no specific information regarding the neuropharmacological properties, mechanism of action, or experimental protocols for "1-O-Methyljatamanin D" could be located in the available resources. Therefore, the requested detailed Application Notes and Protocols for this compound cannot be provided at this time.

The scientific community relies on published research to understand the potential applications of chemical compounds. In the case of "this compound," there appears to be a lack of publicly accessible studies detailing its effects on the nervous system. As a result, essential information required to generate the requested content, such as quantitative data, experimental methodologies, and associated signaling pathways, is unavailable.

Researchers, scientists, and drug development professionals interested in the neuropharmacological potential of "this compound" would need to conduct foundational research to determine its bioactivity and mechanism of action. Such research would typically involve a series of in vitro and in vivo experiments to characterize the compound's effects and establish a basis for further investigation.

Until such primary research is conducted and published, it is not possible to create the detailed documentation requested. We recommend monitoring scientific databases and journals for any future publications that may shed light on the neuropharmacological profile of "this compound."

Application Notes and Protocols: 1-O-Methyljatamanin D in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

To the esteemed researchers, scientists, and drug development professionals,

Following a comprehensive review of publicly available scientific literature, it has been determined that there are currently no specific studies published that detail the application of 1-O-Methyljatamanin D in cancer cell line investigations. Searches for quantitative data, experimental protocols, and associated signaling pathways for this particular compound have not yielded any direct results.

The scientific community continuously explores novel compounds for their potential anti-cancer properties. It is possible that research into "this compound" is in its nascent stages and has not yet been published, or that the compound is known by alternative nomenclature in existing literature.

While we cannot provide specific data and protocols for "this compound" at this time, we encourage the research community to consider the general methodologies and approaches commonly employed in the preliminary investigation of novel compounds in cancer cell lines. These typically include:

  • In vitro cytotoxicity assays (e.g., MTT, XTT, or LDH assays) to determine the half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines.

  • Apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays) to elucidate the mechanism of cell death.

  • Cell cycle analysis (e.g., flow cytometry with propidium (B1200493) iodide staining) to identify effects on cell cycle progression.

  • Western blot analysis to probe for changes in the expression of key proteins involved in apoptosis, cell cycle regulation, and other relevant signaling pathways.

  • Migration and invasion assays (e.g., wound healing assay, transwell invasion assay) to assess the compound's effect on cancer cell metastasis.

We recommend that researchers interested in "this compound" begin with such foundational studies to characterize its potential as an anti-cancer agent.

As new research emerges, we will endeavor to update this information accordingly. We advise monitoring scientific databases and journals for future publications on this topic.

Troubleshooting & Optimization

"1-O-Methyljatamanin D" stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Currently, there is a lack of published literature specifically detailing the stability and degradation of 1-O-Methyljatamanin D. The information provided below is based on the general characteristics of iridoids, particularly those isolated from Valeriana species, and is intended to serve as a guiding resource for researchers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: Based on general findings for related iridoid glycosides, alcoholic solvents such as methanol (B129727) may lead to instability.[1] For short-term use, it is advisable to prepare solutions in anhydrous DMSO. For long-term storage, it is recommended to store the compound in its solid form at -20°C or -80°C.

Q2: My this compound solution appears to be losing potency over time, even when stored at low temperatures. What could be the cause?

A2: Several factors could contribute to a loss of potency. Iridoids can be sensitive to pH, light, and repeated freeze-thaw cycles. It has also been noted that some iridoids are more stable in mixtures than in their purified forms, suggesting that interactions with other components in an extract may have a stabilizing effect.[1] Ensure your storage container is well-sealed and protected from light. For quantitative studies, it is recommended to use freshly prepared solutions.

Q3: Are there any known incompatibilities of this compound with common buffers or media?

A3: While specific data for this compound is unavailable, iridoid glycosides can undergo hydrolysis under acidic or basic conditions, which would lead to degradation. The stability in various cell culture media should be empirically determined. A preliminary test incubating the compound in the medium for the duration of the experiment and analyzing for degradation is recommended.

Q4: What are the expected degradation products of this compound?

A4: The primary degradation pathway for many iridoid glycosides is the hydrolysis of the glycosidic bond, which can be catalyzed by enzymes like β-glucosidase or by acidic conditions.[2] This would result in the formation of the aglycone of this compound and the corresponding sugar moiety. The aglycone itself may be unstable and undergo further rearrangements.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in chromatogram after short-term storage Degradation of the compound.Prepare fresh solutions before each experiment. If using alcoholic solvents, switch to a more inert solvent like anhydrous DMSO. Store stock solutions at -80°C in small aliquots to avoid multiple freeze-thaw cycles.
Inconsistent biological activity in cell-based assays Instability in aqueous media.Perform a stability test of this compound in your specific cell culture medium over the time course of your experiment. Analyze samples at different time points by HPLC or LC-MS to quantify the remaining parent compound. Consider preparing fresh compound-media mixtures for each experiment.
Low recovery after extraction from biological matrices Adsorption to labware or degradation during extraction.Use silanized glassware to minimize adsorption. Keep samples on ice throughout the extraction process to minimize enzymatic degradation. Optimize extraction pH to maintain the stability of the compound.
Precipitation of the compound in aqueous buffers Low aqueous solubility.Prepare a high-concentration stock solution in DMSO and dilute it serially in the aqueous buffer. Ensure the final concentration of DMSO is compatible with your experimental system. The use of solubilizing agents may be explored, but their compatibility must be verified.

Representative Stability Data

As specific quantitative stability data for this compound is not available, the following table provides a representative example of how stability data for a related jatamanin derivative might be presented.

Condition Time Point % Remaining Compound (Hypothetical)
pH 3.0 (Aqueous Buffer) 24 hours75%
pH 7.4 (Aqueous Buffer) 24 hours95%
pH 9.0 (Aqueous Buffer) 24 hours60%
4°C in Methanol 7 days88%
25°C in Methanol 7 days70%
4°C in DMSO 7 days>98%
25°C in DMSO 7 days97%
Sunlight Exposure (in solution) 8 hours50%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

This protocol is a general method for the analysis of iridoids from Valeriana species and can be adapted for this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).[3]

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid.[4]

    • Solvent B: Acetonitrile.[4]

  • Gradient Program (Example):

    • 0-5 min: 10-30% B

    • 5-20 min: 30-70% B

    • 20-25 min: 70-100% B

    • 25-30 min: 100% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25°C.

  • Detection Wavelength: Iridoids are commonly detected around 254 nm.[3] A DAD can be used to scan from 210-400 nm to identify the optimal wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent (e.g., methanol, DMSO) to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.[5]

Protocol 2: LC-MS/MS for Quantification in Biological Matrices

This protocol provides a starting point for developing a quantitative assay for this compound.

  • Instrumentation: A UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., QqQ or Q-TOF) with an electrospray ionization (ESI) source.[4][6]

  • Column: ACQUITY UPLC BEH™ C18 column (1.7 µm, 50 mm × 2.1 mm) or similar.[4]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.[6]

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.[6]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ESI.[6]

    • Multiple Reaction Monitoring (MRM): The precursor ion (e.g., [M+H]⁺ or [M+Na]⁺) and a suitable product ion need to be determined by infusing a standard solution of the compound.

    • Optimization: Optimize cone voltage and collision energy for the specific MRM transition.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard.

    • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for injection.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare Stock Solution (e.g., in DMSO) Dilute Dilute in Test Conditions (Buffers, Solvents, Media) Prep->Dilute Incubate Incubate under various conditions (T, light, pH) Dilute->Incubate Timepoints Sample at defined time points (t=0, 1, 2, 4, 8, 24h) Incubate->Timepoints Analyze Analyze by Stability- Indicating Method (HPLC) Timepoints->Analyze Quantify Quantify Parent Compound and Degradants Analyze->Quantify Plot Plot % Remaining vs. Time Quantify->Plot Kinetics Determine Degradation Rate Plot->Kinetics

Workflow for assessing the stability of a compound.

Hypothetical_Signaling_Pathway VJJ Iridoids from Valeriana jatamansi Receptor Cell Surface Receptor (Hypothetical) VJJ->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors (e.g., Bad, GSK3β) pAkt->Downstream Inhibits/Activates Survival Neuronal Survival & Axonal Regeneration Downstream->Survival Promotes

Hypothetical PI3K/Akt signaling pathway for iridoids.

Degradation_Pathways Parent Iridoid Glycoside (e.g., this compound) Aglycone Aglycone Parent->Aglycone Hydrolysis (Acidic pH, Enzymes) Sugar Sugar Moiety Parent->Sugar Hydrolysis Oxidation Oxidation Products Parent->Oxidation Oxidative Stress (Light, Air) Rearrangement Rearrangement Products Aglycone->Rearrangement Instability

Potential degradation pathways for an iridoid glycoside.

References

Technical Support Center: 1-O-Methyljatamanin D Solubility Improvement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 1-O-Methyljatamanin D.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is an iridoid natural product isolated from the plant Valeriana jatamansi.[1] Like many therapeutically interesting natural products, it is a lipophilic molecule, which often results in poor aqueous solubility. This low solubility can be a major hurdle for in vitro assays, formulation development, and achieving adequate bioavailability for in vivo studies.

Q2: Is there specific quantitative solubility data available for this compound?

A2: Currently, there is a lack of specific, publicly available quantitative solubility data (e.g., in mg/mL or µM) for this compound in common laboratory solvents. However, based on its chemical structure and origin, it is presumed to be poorly soluble in aqueous media. Experimental determination of its solubility in relevant buffer systems and organic solvents is a critical first step.

Q3: What are the primary strategies for improving the solubility of poorly soluble natural products like this compound?

A3: Several techniques can be employed to enhance the solubility of hydrophobic compounds. These can be broadly categorized as physical and chemical modifications. Common approaches include:

  • Co-solvency: Using a mixture of a primary solvent (like water or buffer) with a water-miscible organic solvent.

  • Solid Dispersion: Dispersing the compound in an inert hydrophilic carrier at the solid-state.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.

  • Particle Size Reduction: Increasing the surface area of the compound through techniques like micronization or nanosuspension.

  • pH Adjustment: For ionizable compounds, altering the pH of the medium can significantly increase solubility.

Q4: How do I choose the best solubility enhancement technique for my experiment?

A4: The choice of technique depends on several factors: the physicochemical properties of this compound, the requirements of your specific application (e.g., in vitro cell-based assay vs. in vivo animal study), the desired concentration, and potential toxicity of the excipients used. A workflow for selecting an appropriate method is provided in the visualization section below.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution when preparing stock solutions or diluting in aqueous media.

Potential Cause Troubleshooting Step Expected Outcome
Low intrinsic solubility in the chosen solvent. Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. For working solutions, perform serial dilutions, ensuring the final concentration of the organic solvent is compatible with your experimental system (typically <0.5% for cell-based assays).The compound remains in solution at the desired final concentration.
"Salting out" effect upon dilution. When diluting the organic stock into an aqueous buffer, add the stock solution to the buffer dropwise while vortexing vigorously. This rapid mixing can prevent localized high concentrations that lead to precipitation.Improved dispersion and solubilization of the compound in the aqueous medium.
Incorrect solvent choice. Test the solubility in a small range of solvents (e.g., DMSO, ethanol, methanol (B129727), acetone) to find the most suitable one for creating a concentrated stock solution.Identification of a solvent that can dissolve the compound at a high concentration.

Issue 2: Inconsistent results in biological assays, possibly due to poor solubility.

Potential Cause Troubleshooting Step Expected Outcome
Compound is not fully dissolved in the assay medium. Visually inspect the final assay solution for any signs of precipitation (cloudiness, particles). Consider filtering the solution before use. Employ a solubility enhancement technique like co-solvency or cyclodextrin (B1172386) complexation.Clear, homogenous assay solution leading to more reproducible experimental results.
Precipitation of the compound over the time course of the experiment. Evaluate the stability of your formulation over time at the experimental temperature. It may be necessary to prepare fresh solutions immediately before each experiment.Consistent compound concentration throughout the experiment, ensuring reliable data.

Quantitative Data on Solubility Enhancement

While specific data for this compound is unavailable, the following table provides an illustrative summary of the potential improvements in aqueous solubility that can be achieved for a typical poorly soluble natural product using various enhancement techniques.

Technique Illustrative Starting Solubility (Aqueous Buffer) Illustrative Enhanced Solubility Fold Increase (Approx.) Common Excipients/Carriers
Co-solvency 1 µg/mL10 - 100 µg/mL10 - 100xPolyethylene glycol (PEG) 400, Propylene glycol, Ethanol
Cyclodextrin Complexation 1 µg/mL50 - 500 µg/mL50 - 500xHydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Solid Dispersion 1 µg/mL100 - 1000 µg/mL100 - 1000xPolyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (B11928114) (HPMC), Soluplus®
Nanosuspension 1 µg/mL>1000 µg/mL>1000xSurfactants (e.g., Poloxamer 188), Stabilizers (e.g., HPMC)

Note: The values presented are for illustrative purposes only and the actual improvement will depend on the specific compound and experimental conditions.

Experimental Protocols

Protocol 1: Solubility Enhancement using Cyclodextrin Inclusion Complexation (Kneading Method)

This protocol describes a lab-scale method for preparing a cyclodextrin inclusion complex to improve the aqueous solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Ethanol

  • Water

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a good starting point).

  • Mixing: Accurately weigh the calculated amounts of this compound and HP-β-CD and place them in a clean mortar.

  • Kneading: Add a small amount of an ethanol/water mixture (e.g., 1:1 v/v) to the powder mixture to form a thick, homogenous paste.

  • Trituration: Knead the paste thoroughly with the pestle for 30-60 minutes. The continuous grinding and mixing facilitate the inclusion of the drug molecule into the cyclodextrin cavity.

  • Drying: The resulting paste is dried to a constant weight in a vacuum oven or desiccator at a controlled temperature (e.g., 40-50°C) to remove the solvents.

  • Pulverization: The dried complex is pulverized into a fine powder using the mortar and pestle.

  • Storage: Store the resulting powder in a tightly sealed container, protected from light and moisture.

  • Solubility Assessment: The aqueous solubility of the prepared complex can then be determined and compared to that of the uncomplexed this compound.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method

This protocol details the preparation of a solid dispersion, a common and effective method for enhancing the solubility of poorly water-soluble compounds.

Materials:

  • This compound

  • A hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30)

  • A suitable organic solvent (e.g., methanol or ethanol)

  • Rotary evaporator or water bath

  • Vacuum desiccator

Procedure:

  • Weight Calculation: Weigh the desired amounts of this compound and the polymer carrier. Common weight ratios to start with are 1:1, 1:2, and 1:4 (drug:carrier).

  • Dissolution: Dissolve both the this compound and the PVP K30 in a sufficient volume of the chosen organic solvent in a round-bottom flask. Ensure complete dissolution of both components.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a temperature of 40-50°C. Continue until a thin, solid film is formed on the inside of the flask.

  • Final Drying: Further dry the solid dispersion in a vacuum desiccator for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it into a fine powder using a mortar and pestle, and pass it through a sieve to ensure a uniform particle size.

  • Storage: Store the final product in a desiccator.

  • Characterization: The solid dispersion should be characterized for drug content, and its dissolution profile should be compared with the pure drug.

Visualizations

experimental_workflow Workflow for Selecting a Solubility Enhancement Technique start Start: Poorly Soluble This compound solubility_test Determine Solubility in Relevant Aqueous Buffer start->solubility_test is_ionizable Is the compound ionizable? solubility_test->is_ionizable ph_adjustment pH Adjustment is_ionizable->ph_adjustment Yes co_solvency Co-solvency (e.g., with DMSO, PEG) is_ionizable->co_solvency No check_compatibility Check solvent/excipient compatibility with assay ph_adjustment->check_compatibility cyclodextrin Cyclodextrin Complexation co_solvency->cyclodextrin co_solvency->check_compatibility solid_dispersion Solid Dispersion cyclodextrin->solid_dispersion cyclodextrin->check_compatibility nanosuspension Nanosuspension solid_dispersion->nanosuspension solid_dispersion->check_compatibility nanosuspension->check_compatibility end_goal Final Formulation for In Vitro / In Vivo Study check_compatibility->co_solvency Not Compatible, Try another method check_compatibility->end_goal Compatible

Caption: A decision workflow for selecting a suitable solubility enhancement method.

cyclodextrin_complexation Mechanism of Cyclodextrin Inclusion Complexation cluster_before Before Complexation cluster_after After Complexation drug This compound (Hydrophobic) plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) water Water Molecules complex Inclusion Complex (Water Soluble) arrow Forms arrow->complex

Caption: How cyclodextrins encapsulate hydrophobic molecules to increase solubility.

signaling_pathway Anti-Inflammatory Signaling Pathway Modulated by Iridoids lps Inflammatory Stimulus (e.g., LPS) mapk MAPK Pathway lps->mapk nfkb NF-κB Pathway lps->nfkb iridoid Iridoids (e.g., this compound) iridoid->mapk Inhibits iridoid->nfkb Inhibits pro_inflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) mapk->pro_inflammatory nfkb->pro_inflammatory inflammation Inflammation pro_inflammatory->inflammation

Caption: Iridoids can inhibit key pro-inflammatory signaling pathways like MAPK and NF-κB.

References

Technical Support Center: Optimizing Extraction of 1-O-Methyljatamanin D

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize the extraction yield of 1-O-Methyljatamanin D from Valeriana jatamansi.

Troubleshooting Guide: Common Issues in this compound Extraction

This guide addresses specific challenges you may encounter during the extraction process.

Problem Potential Cause Recommended Solution
Low Yield of this compound Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for iridoids.Iridoids are typically polar compounds. Utilize polar solvents such as ethanol (B145695) or methanol (B129727). Aqueous mixtures (e.g., 70% ethanol) can also be effective.[1]
Suboptimal Extraction Time: The duration of the extraction may be too short to effectively extract the target compound.Increase the extraction time. Studies on related compounds have shown that extraction times of up to 24 hours can be beneficial.[1]
Incorrect Extraction Temperature: The temperature may be too low for efficient extraction or too high, leading to degradation of the compound.Optimize the extraction temperature. While higher temperatures can improve extraction kinetics, they may also cause degradation of thermolabile compounds.[2]
Inadequate Particle Size: Large particle size of the plant material can limit solvent penetration and reduce extraction efficiency.Grind the dried roots and rhizomes of Valeriana jatamansi into a coarse powder to increase the surface area for solvent interaction.[1]
Presence of Impurities in the Extract Co-extraction of Unwanted Compounds: The chosen solvent may be extracting a wide range of compounds in addition to this compound.Employ a multi-step extraction or fractionation. After an initial ethanolic extraction, perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), n-butanol) to isolate the iridoid-rich fraction.[1]
Inconsistent Extraction Yields Variability in Plant Material: The concentration of this compound can vary depending on the geographical source, harvest time, and drying conditions of the Valeriana jatamansi.Source plant material from a consistent and reputable supplier. Standardize drying procedures, as both sun-drying and shade-drying have been shown to affect the concentration of bioactive compounds.[3]
Inconsistent Extraction Parameters: Minor variations in solvent concentration, temperature, or time can lead to different yields.Strictly control all extraction parameters. Utilize automated or semi-automated extraction systems where possible to ensure reproducibility.

Frequently Asked Questions (FAQs)

Extraction Optimization

Q1: What is the most effective solvent for extracting this compound?

A1: Based on studies of iridoids from Valeriana species, polar solvents are most effective. A 70% ethanol solution is a commonly recommended starting point for the extraction of iridoids from Valeriana jatamansi.[4] The aqueous portion of the solvent helps to swell the plant material, allowing for better solvent penetration, while the ethanol effectively solubilizes the iridoids.

Q2: How can I optimize the extraction parameters to maximize the yield?

A2: A systematic approach such as Response Surface Methodology (RSM) can be employed to optimize extraction parameters. Key variables to consider are solvent concentration, extraction temperature, and extraction time. For a similar species, Valeriana officinalis, optimal conditions were found to be a high ethanol concentration (around 95%), a temperature of 25°C, and an ultrasound-assisted extraction time of approximately 49 minutes.[5]

Data Presentation: Optimizing Iridoid Extraction from Valeriana

The following tables summarize quantitative data from studies on optimizing the extraction of iridoids and other bioactive compounds from Valeriana species. This data can serve as a guide for designing your own extraction optimization experiments for this compound.

Table 1: Effect of Solvent Polarity on Total Extract Yield from Valeriana jatamansi Rhizome

SolventPolarityTotal Extract Yield (%)
Petroleum EtherNon-polar4.54
Diethyl EtherLow polarity5.67
EthanolPolar7.86
WaterHigh polarity14.36

Data adapted from a study on phytochemical profiling of Valeriana jatamansi.[6]

Table 2: Optimization of Extraction Parameters for Total Iridoid Glycosides from a Valerianaceae Species using Ultrasonic-Microwave Synergistic Extraction (UMSE)

ParameterRange StudiedOptimal Condition
Ethanol Concentration30 - 70%52%
Material-to-Liquid Ratio1:14 - 1:22 g/mL1:18 g/mL
Microwave Power300 - 700 W610 W
Extraction Time30 - 55 min45 min
Predicted Yield 81.42 ± 0.31 mg/g

Data adapted from a study on the optimization of total iridoid glycoside extraction from Patrinia scabra Bunge.[7]

Experimental Protocols

Protocol 1: Maceration-Based Extraction of Iridoids from Valeriana jatamansi

This protocol is a standard method for the lab-scale extraction of iridoids.

1. Plant Material Preparation:

  • Air-dry the roots and rhizomes of Valeriana jatamansi at room temperature.

  • Grind the dried material into a coarse powder.[1]

2. Solvent Extraction:

  • Macerate the powdered plant material with 70% ethanol at a solid-to-solvent ratio of 1:8 (w/v) for 24 hours at room temperature with occasional stirring.[1][4]

  • Filter the extract through a suitable filter paper.

  • Repeat the extraction of the plant residue with fresh 70% ethanol at a 1:6 (w/v) ratio for an additional 12 hours.[4]

  • Combine the filtrates from both extractions.

3. Concentration:

  • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature below 50°C to remove the ethanol.

4. Fractionation (Optional):

  • Suspend the concentrated aqueous residue in water.

  • Perform sequential liquid-liquid partitioning with n-hexane, ethyl acetate, and n-butanol.

  • The iridoid-rich fraction is typically found in the ethyl acetate and n-butanol fractions.[1]

5. Final Preparation:

  • Evaporate the solvent from the desired fraction(s) to obtain the crude iridoid-rich extract.

Protocol 2: Quantification of Iridoids using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantitative analysis of iridoids in the obtained extracts.

1. Sample Preparation:

  • Accurately weigh the dried extract and dissolve it in a known volume of methanol to achieve a specific concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode-Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Iridoids are often detected at 254 nm.[8]

  • Injection Volume: 10-20 µL.

3. Quantification:

  • Prepare a series of standard solutions of a reference compound (ideally this compound) at known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the extract by comparing its peak area to the calibration curve.[8]

Visualizations

Extraction_Optimization_Workflow cluster_prep 1. Preparation cluster_extraction 2. Extraction & Optimization cluster_analysis 3. Analysis & Refinement cluster_purification 4. Purification plant_material Valeriana jatamansi (Roots & Rhizomes) drying Drying (Air/Shade) plant_material->drying grinding Grinding (Coarse Powder) drying->grinding extraction_method Extraction Method (Maceration, Sonication, etc.) grinding->extraction_method optimization Parameter Optimization (Solvent, Temp, Time) extraction_method->optimization crude_extract Crude Extract optimization->crude_extract hplc HPLC Analysis (Quantification) crude_extract->hplc yield_check Yield Acceptable? hplc->yield_check yield_check->optimization No fractionation Fractionation (Liquid-Liquid) yield_check->fractionation Yes pure_fraction Iridoid-Rich Fraction fractionation->pure_fraction pure_compound This compound pure_fraction->pure_compound Further Purification PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular iridoids Valeriana jatamansi Iridoids receptor Receptor Tyrosine Kinase iridoids->receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 akt Akt pip3->akt Activates bad Bad akt->bad Inhibits caspase9 Caspase-9 akt->caspase9 Inhibits mdm2 MDM2 akt->mdm2 Activates survival Cell Survival & Axon Regeneration akt->survival apoptosis Apoptosis bad->apoptosis Promotes caspase9->apoptosis Promotes p53 p53 mdm2->p53 Inhibits p53->apoptosis Promotes Iridoid_Biosynthesis_Simplified cluster_pathway Simplified Iridoid Biosynthesis ggpp Geranyl Diphosphate (GPP) geraniol Geraniol ggpp->geraniol Geraniol Synthase eight_hydroxygeraniol 8-Hydroxygeraniol geraniol->eight_hydroxygeraniol Geraniol 8-hydroxylase iridodial Iridodial eight_hydroxygeraniol->iridodial Iridoid Synthase iridoids Various Iridoids (e.g., Valepotriates) iridodial->iridoids Further enzymatic steps methyljatamanin This compound iridoids->methyljatamanin Hypothesized

References

Technical Support Center: Challenges in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the complex chemical synthesis of natural products. While direct synthetic data for "1-O-Methyljatamanin D" is not extensively available in the literature, this resource addresses common challenges encountered during the synthesis of similarly complex molecules.

Frequently Asked Questions (FAQs)

Q1: My key reaction step is consistently resulting in a low yield. What are the initial troubleshooting steps?

A1: Low yields in complex syntheses can stem from various factors. A systematic approach is crucial.

  • Reagent Purity: Verify the purity of all starting materials, reagents, and solvents. Impurities can act as catalysts for side reactions or inhibit the desired transformation.

  • Reaction Conditions: Small deviations in temperature, pressure, or reaction time can significantly impact yield. Ensure your experimental setup allows for precise control.

  • Atmosphere Control: Many organometallic and other sensitive reagents require a strictly inert atmosphere (Argon or Nitrogen). Ensure your glassware is properly dried and the system is free of oxygen and moisture.

  • Order of Addition: The sequence in which reagents are added can be critical. Consult mechanistic studies to understand the optimal order of addition for your specific reaction.

Q2: I am struggling with poor stereoselectivity in a crucial bond-forming reaction. How can I improve this?

A2: Achieving high stereoselectivity is a common hurdle. Consider the following strategies:

  • Chiral Auxiliaries: Employing a chiral auxiliary can effectively guide the stereochemical outcome of a reaction. The choice of auxiliary will depend on the specific transformation.

  • Substrate Control: The inherent stereocenters in your substrate can influence the stereochemistry of newly formed centers. This is known as substrate-controlled diastereoselectivity.

  • Reagent Control: Utilize chiral reagents or catalysts (e.g., chiral ligands for metal-catalyzed reactions) to induce stereoselectivity.

  • Solvent and Temperature Effects: The polarity of the solvent and the reaction temperature can influence the transition state geometry, thereby affecting stereoselectivity. Experiment with a range of solvents and temperatures.

Q3: The purification of my product is proving to be extremely difficult, with multiple closely-eluting impurities. What advanced purification techniques can I employ?

A3: When standard column chromatography fails, more advanced techniques may be necessary.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can offer significantly higher resolution than standard flash chromatography.

  • Supercritical Fluid Chromatography (SFC): SFC can be an excellent alternative for separating complex mixtures, often providing different selectivity compared to HPLC.

  • Recrystallization: If your compound is crystalline, recrystallization can be a powerful purification method to obtain highly pure material. Experiment with various solvent systems.

Troubleshooting Guides

Guide 1: Troubleshooting a Low-Yield Wittig Reaction

The Wittig reaction is a fundamental C=C bond-forming reaction, but it can be prone to issues.

Problem Potential Cause Suggested Solution
No reaction or very low conversion Incomplete ylide formation.Use a stronger base (e.g., n-BuLi, NaH) and ensure anhydrous conditions.
Sterically hindered ketone/aldehyde.Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which is often more effective for hindered substrates.
Formation of triphenylphosphine (B44618) oxide, but no desired product Ylide is unstable and decomposes before reacting.Generate the ylide at a lower temperature (e.g., -78 °C) and add the carbonyl compound immediately.
Low E/Z selectivity Reaction conditions favor a mixture of isomers.For Z-selectivity, use salt-free conditions. For E-selectivity, use the Schlosser modification or the HWE reaction.

Experimental Protocols

Protocol 1: General Procedure for a Horner-Wadsworth-Emmons Reaction

This protocol provides a general guideline for performing an HWE reaction to favor the formation of an (E)-alkene.

  • Preparation: Under an inert atmosphere (Argon), dissolve the phosphonate (B1237965) ester (1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C.

  • Deprotonation: Slowly add a solution of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to the stirred phosphonate solution. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Reaction: Cool the reaction mixture back to 0 °C and add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise.

  • Workup: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_purity Verify Reagent and Solvent Purity start->check_purity check_conditions Optimize Reaction Conditions (T, t, conc.) start->check_conditions check_atmosphere Ensure Inert Atmosphere start->check_atmosphere side_reactions Side Reactions Identified? check_purity->side_reactions Impure check_conditions->side_reactions Sub-optimal no_reaction Starting Material Unchanged? check_atmosphere->no_reaction Contaminated change_reagent Consider Alternative Reagents/Catalyst side_reactions->change_reagent no_reaction->change_reagent change_route Re-evaluate Synthetic Route change_reagent->change_route No Improvement

Caption: A logical workflow for troubleshooting low-yield reactions.

Stereoselectivity_Strategy problem Poor Stereoselectivity substrate Substrate Control problem->substrate reagent Reagent Control problem->reagent conditions Condition Control problem->conditions substrate_details Modify Existing Stereocenters or Protecting Groups substrate->substrate_details reagent_details Use Chiral Ligands, Catalysts, or Auxiliaries reagent->reagent_details conditions_details Screen Solvents and Temperatures conditions->conditions_details outcome Improved Stereoselectivity substrate_details->outcome reagent_details->outcome conditions_details->outcome

Caption: Strategies to improve stereoselectivity in chemical synthesis.

Technical Support Center: Overcoming Poor Bioavailability of Novel Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor oral bioavailability, a significant hurdle in the development of many promising natural products. While specific data on "1-O-Methyljatamanin D" is limited in publicly available literature, the principles and experimental strategies outlined here are broadly applicable to novel compounds exhibiting similar challenges. This guide will walk you through common issues and provide detailed methodologies for key experiments to enhance the systemic exposure of your compound of interest.

Frequently Asked Questions (FAQs)

Q1: My natural product isolate shows high in vitro activity but no in vivo efficacy after oral administration. What are the likely causes?

A1: This is a classic problem often attributed to poor oral bioavailability. Several factors could be at play, broadly categorized into physicochemical and physiological barriers.[1][2] These include:

  • Poor aqueous solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.[2]

  • Low intestinal permeability: The molecule may be unable to efficiently cross the intestinal epithelial cell layer.

  • Extensive first-pass metabolism: The compound may be heavily metabolized by enzymes in the gut wall or liver before it reaches systemic circulation.[1]

  • Efflux by transporters: The compound might be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).

  • Chemical instability: The compound may degrade in the harsh acidic or enzymatic environment of the GI tract.

Q2: How can I determine the absolute bioavailability of my compound?

A2: To determine absolute bioavailability, you need to compare the plasma concentration-time profile of the drug after oral administration to that after intravenous (IV) administration.[3] The absolute bioavailability (F) is calculated as:

F (%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100

Where AUC is the area under the plasma concentration-time curve. An IV formulation is necessary to bypass absorption and first-pass metabolism, representing 100% bioavailability.

Q3: What are the initial steps to improve the oral bioavailability of a poorly soluble natural product?

A3: For poorly soluble compounds, the primary goal is to enhance dissolution rate and solubility in the GI tract. Initial strategies to consider include:

  • Particle size reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can improve the dissolution rate.[2]

  • Formulation with solubilizing agents: Using surfactants, co-solvents, or complexing agents (e.g., cyclodextrins) can enhance the solubility of the compound in the GI fluid.[4]

  • Amorphous solid dispersions: Converting the crystalline form of the drug to a higher-energy amorphous state can significantly increase its apparent solubility and dissolution rate.[5]

Q4: What advanced formulation strategies can be employed if simple methods are insufficient?

A4: If initial approaches do not yield the desired bioavailability, more advanced drug delivery systems may be necessary. These include:

  • Lipid-based formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and lipid nanoparticles can improve the absorption of lipophilic drugs.[5]

  • Polymeric nanoparticles: Encapsulating the drug in biodegradable polymers can protect it from degradation, control its release, and enhance its uptake.[1]

  • Prodrug approach: Modifying the chemical structure of the compound to create a more soluble or permeable prodrug that is converted to the active form in the body.[2]

Troubleshooting Guides

Issue 1: High variability in plasma concentrations between subjects in preclinical studies.

Potential Cause Troubleshooting Action
Food Effects Conduct fasting vs. fed state pharmacokinetic studies to assess the impact of food on absorption.
Inconsistent Formulation Performance Ensure the formulation is robust and consistently prepared. For suspensions, ensure adequate homogenization. For solutions, confirm the drug remains fully dissolved.
Genetic Polymorphisms in Transporters/Enzymes While more common in human studies, consider the genetic background of the animal strain if significant, unexplained variability persists.
GI Tract Motility Differences Standardize the experimental conditions as much as possible, including acclimatization periods and handling procedures.

Issue 2: The compound is highly soluble but still exhibits low bioavailability.

Potential Cause Troubleshooting Action
High First-Pass Metabolism Investigate the metabolic stability of the compound in liver microsomes and hepatocytes. If metabolism is rapid, consider co-administration with a metabolic inhibitor (e.g., piperine (B192125) for CYP3A4) or a prodrug approach to mask the metabolic site.
Efflux by P-glycoprotein (P-gp) Perform in vitro permeability assays using Caco-2 cell monolayers with and without a P-gp inhibitor (e.g., verapamil). If efflux is confirmed, formulation strategies to inhibit P-gp or bypass efflux can be explored.
Poor Intestinal Permeability Assess the intrinsic permeability of the compound. If it is inherently low (and not due to efflux), strategies to enhance permeability, such as the use of permeation enhancers or novel delivery systems, may be required.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

Objective: To determine the rate of metabolic degradation of a compound by liver enzymes.

Methodology:

  • Prepare a reaction mixture containing liver microsomes (e.g., from rat, mouse, or human), the test compound (at a known concentration, e.g., 1 µM), and a buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a compound.

Methodology:

  • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • For the permeability assessment, add the test compound to the apical (A) side (representing the gut lumen) and measure its appearance on the basolateral (B) side (representing the blood) over time (A-to-B permeability).

  • To assess efflux, add the compound to the basolateral side and measure its appearance on the apical side (B-to-A permeability).

  • Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux.

  • The experiment can be repeated in the presence of a known P-gp inhibitor to confirm transporter-mediated efflux.

Quantitative Data Summary

Table 1: Example Pharmacokinetic Parameters for a Hypothetical Natural Product "Compound X" Following Different Formulation Strategies.

FormulationCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension50 ± 122.0150 ± 45100 (Reference)
Micronized Suspension120 ± 251.5350 ± 70233
Solid Dispersion250 ± 501.0800 ± 150533
SMEDDS450 ± 900.51500 ± 3001000

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Visualizations

experimental_workflow cluster_0 Initial Screening cluster_1 Problem Identification cluster_2 Strategy Development cluster_3 Evaluation in_vitro_activity High In Vitro Activity poor_in_vivo Poor In Vivo Efficacy in_vitro_activity->poor_in_vivo Leads to solubility Solubility Assessment poor_in_vivo->solubility permeability Permeability (Caco-2) poor_in_vivo->permeability metabolism Metabolic Stability poor_in_vivo->metabolism formulation Formulation Strategies solubility->formulation Poor permeability->formulation Low prodrug Prodrug Approach metabolism->prodrug High pk_study Preclinical PK Study formulation->pk_study prodrug->pk_study efficacy_study In Vivo Efficacy pk_study->efficacy_study Improved PK signaling_pathway cluster_absorption GI Lumen cluster_membrane Intestinal Epithelium cluster_circulation Systemic Circulation drug_formulation Drug in Formulation drug_dissolved Dissolved Drug drug_formulation->drug_dissolved Dissolution enterocyte Enterocyte drug_dissolved->enterocyte Passive/Active Transport enterocyte->drug_dissolved P-gp Efflux portal_vein Portal Vein enterocyte->portal_vein Absorption liver Liver portal_vein->liver First-Pass Metabolism systemic Systemic Circulation liver->systemic

References

Technical Support Center: 1-O-Methyljatamanin D HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 1-O-Methyljatamanin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during chromatographic separation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the recommended starting HPLC conditions for analyzing this compound?

A1: this compound is a sesquiterpenoid, a class of natural products typically characterized by moderate to low polarity.[1] Therefore, a reversed-phase HPLC (RP-HPLC) method is the most common and recommended starting point.[2][3] The initial conditions should be optimized based on your specific sample matrix and instrument.

Recommended Starting Parameters:

ParameterRecommended ConditionRationale & Notes
Column C18, 250 mm x 4.6 mm, 5 µmC18 is a non-polar stationary phase well-suited for retaining and separating medium-polarity compounds.
Mobile Phase A: Water; B: Acetonitrile (ACN) or Methanol (B129727) (MeOH)Acetonitrile often provides better peak shape and lower UV cutoff compared to methanol.[4] Start with a gradient elution to determine the approximate retention time.
Gradient Program 50% B to 95% B over 20 minutesA gradient is essential for complex samples (like plant extracts) to ensure elution of all compounds and to sharpen peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Lowering the flow rate can sometimes improve resolution.[5]
Column Temperature 30 °CMaintaining a constant temperature improves retention time reproducibility.[6]
Detection (UV) 210-220 nmBased on the typical absorbance of similar structures. A photodiode array (PDA) detector is recommended to determine the optimal wavelength.
Injection Volume 10 µLThis can be adjusted based on sample concentration. Overloading the column can lead to peak fronting or broadening.[7]
Sample Solvent Mobile Phase (at initial conditions) or MethanolDissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion. Ideally, use the mobile phase itself.[8]

Q2: My peak for this compound is exhibiting significant tailing. What are the causes and how can I fix it?

A2: Peak tailing is a common issue where the peak is not symmetrical and has an extended trailing edge. This can compromise resolution and quantification accuracy.[9]

Troubleshooting Peak Tailing:

Potential CauseRecommended Solution(s)
Secondary Silanol (B1196071) Interactions Unreacted, acidic silanol groups on the silica (B1680970) backbone can interact with polar functional groups on the analyte, causing tailing.[10] Solution: Add a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to suppress silanol ionization.[9] Alternatively, use a modern, end-capped column with high-purity silica.
Column Overload Injecting too much sample mass can saturate the stationary phase.[10] Solution: Reduce the sample concentration or decrease the injection volume.
Column Contamination/Void Contaminants at the column inlet or a void in the packing material can create alternative flow paths.[11] Solution: Backflush the column according to the manufacturer's instructions.[10] If the problem persists, replace the guard column or the analytical column itself.
Extra-Column Volume Excessive volume from tubing or fittings between the injector, column, and detector can cause peak broadening and tailing.[10] Solution: Use tubing with the smallest possible internal diameter and shortest possible length. Ensure all fittings are properly connected to minimize dead volume.

Q3: I am observing poor resolution between this compound and an interfering peak. How can I improve the separation?

A3: Improving resolution (the degree of separation between two peaks) is a primary goal of method development.

Strategies to Enhance Resolution:

Parameter AdjustmentExpected Outcome
Decrease Gradient Slope A slower, more shallow gradient (e.g., increasing %B by 1% per minute instead of 5%) provides more time for compounds to interact with the stationary phase, improving separation.[7]
Change Organic Solvent Switch from Methanol to Acetonitrile (or vice-versa). These solvents have different selectivities and may resolve co-eluting peaks.
Lower Flow Rate Reducing the flow rate can increase column efficiency and, consequently, resolution.[5] However, this will increase the total run time.
Increase Column Length Using a longer column (e.g., 250 mm instead of 150 mm) provides more surface area for interaction, which generally improves resolution.[5]
Decrease Column Temperature Lowering the temperature can increase retention and may improve resolution, although it can also lead to broader peaks and higher backpressure.[5]

Q4: My HPLC baseline is noisy and/or drifting. What are the common causes?

A4: A stable baseline is critical for accurate peak integration and quantification.

Troubleshooting Baseline Issues:

IssuePotential CauseRecommended Solution
Noisy Baseline Air Bubbles: Air in the pump or detector cell.[6]Degas the mobile phase thoroughly using sonication or helium sparging.[4] Purge the pump to remove any trapped air.
Contaminated Mobile Phase: Impurities in the solvents or buffer salts.Use HPLC-grade solvents and high-purity salts.[12] Filter all mobile phases through a 0.45 µm or 0.22 µm filter.[2]
Detector Lamp Failing: The UV lamp is nearing the end of its life.Check the lamp energy. Replace the lamp if it is low.[6]
Drifting Baseline Column Temperature Fluctuation: The column temperature is not stable.Use a column oven to maintain a constant temperature.[6]
Poor Column Equilibration: The column is not fully equilibrated with the initial mobile phase.Increase the equilibration time between runs, ensuring at least 10-15 column volumes of the initial mobile phase pass through.[6]
Mobile Phase Composition Change: Inconsistent mixing in gradient elution or evaporation of a volatile solvent component.Ensure the pump's mixing performance is adequate. Keep mobile phase reservoirs capped to prevent evaporation.[13]

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound

  • Sample Preparation:

    • Accurately weigh 1.0 mg of this compound reference standard.

    • Dissolve in 1.0 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

    • Perform serial dilutions with methanol to create calibration standards (e.g., 100, 50, 25, 10, 5 µg/mL).

    • Filter all solutions through a 0.22 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Filter both phases using a 0.22 µm membrane filter.[2]

    • Degas both solvents for 15 minutes in an ultrasonic bath.[4]

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and PDA detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: 215 nm.

    • Gradient Elution Program:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 95% B (linear gradient)

      • 20-25 min: 95% B (column wash)

      • 25.1-30 min: 50% B (re-equilibration)

Visualizations

HPLC_Troubleshooting_Workflow start Identify Problem (e.g., Peak Tailing, Poor Resolution) check_system Systematic Check start->check_system check_method Method Parameter Check start->check_method leaks Check for Leaks? check_system->leaks gradient Optimize Gradient? check_method->gradient mobile_phase Mobile Phase Prep OK? leaks->mobile_phase No fix_leaks Tighten/Replace Fittings leaks->fix_leaks Yes column_health Column Health OK? mobile_phase->column_health Yes remake_mp Remake/Degas Mobile Phase mobile_phase->remake_mp No clean_column Clean/Replace Column column_health->clean_column No solvent Change Solvent? gradient->solvent No adjust_gradient Make Gradient Shallower gradient->adjust_gradient Yes temp_flow Adjust Temp/Flow? solvent->temp_flow No change_solvent Switch ACN <> MeOH solvent->change_solvent Yes optimize_tf Systematically Adjust T & F temp_flow->optimize_tf Yes end_node Problem Resolved fix_leaks->end_node remake_mp->end_node clean_column->end_node adjust_gradient->end_node change_solvent->end_node optimize_tf->end_node

Caption: General troubleshooting workflow for HPLC separation issues.

Peak_Tailing_Causes problem Peak Tailing cause_chem Chemical Interactions problem->cause_chem cause_phys Physical/System Effects problem->cause_phys silanol Secondary Silanol Interactions cause_chem->silanol ph_mismatch Mobile Phase pH Incorrect cause_chem->ph_mismatch overload Column Overload cause_phys->overload contamination Column Contamination cause_phys->contamination dead_volume Extra-Column Volume cause_phys->dead_volume column_void Column Void/Channeling cause_phys->column_void

Caption: Common chemical and physical causes of peak tailing.

RP_HPLC_Separation Reversed-Phase Separation Principle cluster_column C18 Column (Non-Polar Stationary Phase) cluster_mobile_phase Mobile Phase (Polar) p1 p2 p3 p4 p5 p6 elution Elution p6->elution Elutes Later m1 m2 m3 m4 m5 m6 m7 m8 analyte_polar Polar Impurity analyte_polar->elution Elutes Early analyte_target This compound (Less Polar) injection Injection injection->analyte_polar Moves with Mobile Phase injection->analyte_target Interacts with Stationary Phase

Caption: Interaction of analytes in reversed-phase chromatography.

References

Technical Support Center: Cell Culture Experiments with 1-O-Methyljatamanin D

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Currently, there is no specific scientific literature detailing cell culture contamination issues directly associated with 1-O-Methyljatamanin D. The following troubleshooting guide and FAQs provide general best practices and solutions for common cell culture contamination challenges that researchers may encounter during in vitro experiments with any new compound.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of contamination in my cell culture treated with this compound?

Early detection of contamination is crucial to prevent the loss of valuable cultures and experiments.[1] Common initial indicators include:

  • Sudden changes in media color: A rapid shift in the pH of the culture medium, often turning yellow (acidic) for bacterial contamination or sometimes purple (alkaline), can signal microbial growth.[1][2]

  • Cloudiness or turbidity: The culture medium may appear cloudy or turbid, which is a classic sign of bacterial or yeast contamination.[1][2]

  • Visible particles or filaments: Under a microscope, you might observe small, moving particles (bacteria), budding yeast cells, or filamentous mold (fungi).[1][2][3]

  • Altered cell morphology and growth: Your cells may appear unhealthy, detach from the culture surface, show signs of stress, or exhibit a sudden decrease in proliferation rate.[1]

Q2: Can this compound itself be a source of contamination?

While the compound itself is unlikely to be a biological contaminant, the following should be considered:

  • Purity of the compound: Ensure the this compound you are using is of high purity. Chemical impurities could potentially stress the cells, making them more susceptible to secondary contamination.

  • Stock solution preparation: The process of dissolving and diluting the compound can introduce contaminants if not performed under strict aseptic conditions. Always use sterile solvents and filter-sterilize the final stock solution if possible.

Q3: I've noticed changes in my culture after adding this compound. How can I distinguish between contamination and a cytotoxic effect of the compound?

This is a critical step in troubleshooting. Here's how to differentiate:

  • Microscopic Examination: Carefully examine the culture under a microscope. Look for the characteristic signs of microbial contaminants as mentioned in Q1. Cytotoxicity will manifest as changes in cell morphology (e.g., rounding, blebbing), detachment, and cell lysis, but you will not see microorganisms.

  • Control Cultures: Always maintain parallel control cultures: a negative control (cells with vehicle/solvent only) and an untreated control (cells in media only). If the changes are only observed in the this compound-treated culture and no microbes are visible, it is likely a cytotoxic effect. If the control cultures also show signs of contamination, the issue is with your general cell culture practice.

  • Plate a Sample of the Medium: If you suspect microbial contamination, you can take an aliquot of the culture supernatant and plate it on a nutrient agar (B569324) plate to check for bacterial or fungal growth.

Troubleshooting Guide

Issue 1: Sudden Turbidity and pH Drop in the Culture Medium

This is a strong indication of bacterial contamination .[1][2]

Immediate Actions:

  • Isolate and Discard: Immediately isolate the contaminated flask or plate to prevent cross-contamination.[2] It is generally recommended to discard the contaminated culture to protect other experiments.[3]

  • Decontaminate: Thoroughly decontaminate the biosafety cabinet and incubator.[4][5]

Root Cause Analysis and Prevention:

  • Aseptic Technique: Review your aseptic technique. Ensure you are not talking over open vessels and that your movements within the biosafety cabinet are slow and deliberate.[1][3]

  • Reagents and Media: Check for contamination in your media, serum, and other reagents by incubating an aliquot.[1]

  • Equipment: Ensure incubators, water baths, and pipettes are regularly cleaned and decontaminated.[1][4]

Issue 2: Visible Filaments or Fuzzy Growth in the Culture

This suggests fungal (mold) contamination .[1][2]

Immediate Actions:

  • Isolate and Discard: As with bacterial contamination, isolate and discard the culture immediately. Fungal spores can spread easily.[2]

  • Thorough Decontamination: Clean the biosafety cabinet, incubator, and surrounding areas. Pay special attention to hidden areas where spores might settle.[4][5]

Root Cause Analysis and Prevention:

  • Environmental Sources: Check for potential sources of mold in the lab environment, such as damp areas or cardboard products.[4]

  • Filtration: Ensure all media and solutions are filtered through a 0.22 µm filter.[4]

  • Aseptic Technique: Reinforce strict aseptic techniques.

Issue 3: Cells are Growing Poorly, but the Medium is Clear

This could indicate mycoplasma contamination .[1] Mycoplasma are very small bacteria that lack a cell wall and are not visible with a standard light microscope, and they often do not cause turbidity or a pH change.[6][7]

Detection and Response:

  • Testing: Regularly test your cell lines for mycoplasma using PCR-based kits or DNA staining (e.g., DAPI or Hoechst).

  • Treatment: If a culture is valuable and tests positive, specific anti-mycoplasma agents can be used. However, it is often best to discard the culture and start with a fresh, confirmed-negative vial.

  • Prevention: Quarantine all new cell lines until they have been tested for mycoplasma. Use dedicated media and reagents for each cell line if possible.

Data Presentation

Table 1: Characteristics of Common Biological Contaminants

ContaminantAppearance in Culture MediumMicroscopic AppearanceTypical pH Change
Bacteria Cloudy/Turbid[2]Small, motile rods or cocci between cells[2]Rapid drop (acidic)[1][2]
Yeast Initially clear, may become turbid[3]Round or oval budding particles[3]Gradual drop (acidic)[3]
Mold (Fungi) Initially clear, may show fuzzy clumps[2][3]Thin, filamentous hyphae[2][3]Variable, can increase[2]
Mycoplasma Generally clear[6]Not visible with a light microscopeLittle to no change[6][7]

Experimental Protocols

Protocol 1: Basic Aseptic Technique for Handling Cell Cultures
  • Preparation: Before starting, ensure the biosafety cabinet is running for at least 15 minutes. Wipe down all surfaces (inside the cabinet, media bottles, pipettes) with 70% ethanol.[4][5]

  • Personal Protective Equipment: Wear a clean lab coat and gloves.

  • Workflow: Place all necessary items in the cabinet before starting to minimize movement in and out of the sterile field. Work at least 6 inches inside the cabinet.

  • Handling Reagents: Do not leave bottles open. Flame the necks of glass bottles before and after use. Use separate sterile pipettes for each reagent and cell line.

  • Incubation: After handling, return cultures to the incubator promptly.

  • Cleanup: After work is complete, wipe down all surfaces in the cabinet again with 70% ethanol.

Protocol 2: Mycoplasma Detection by PCR

This is a generalized protocol; always follow the specific instructions of your chosen PCR kit.

  • Sample Collection: Collect 1 ml of culture supernatant from a sub-confluent culture.

  • DNA Extraction: Centrifuge the supernatant to pellet any cells and potential mycoplasma. Extract DNA from the pellet using the method specified by the kit.

  • PCR Amplification: Set up a PCR reaction using the extracted DNA, mycoplasma-specific primers (provided in the kit), and PCR master mix. Include positive and negative controls.

  • Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel. The presence of a band of the correct size indicates mycoplasma contamination.

Visualizations

Contamination_Troubleshooting_Workflow Start Observe Change in Cell Culture (e.g., color, turbidity, cell health) Microscopy Step 1: Microscopic Examination Start->Microscopy CheckControls Step 2: Check Control Cultures (Untreated & Vehicle) Microscopy->CheckControls No visible microbes, medium is clear Contamination Conclusion: Contamination Event Microscopy->Contamination Visible microbes (bacteria, fungi) Cytotoxicity Conclusion: Likely Compound Cytotoxicity CheckControls->Cytotoxicity Only treated culture is affected MycoplasmaTest Step 3: Perform Mycoplasma Test CheckControls->MycoplasmaTest All cultures (including controls) are growing poorly IsolateDiscard Isolate & Discard Contaminated Culture Decontaminate Decontaminate Workspace & Equipment IsolateDiscard->Decontaminate ReviewProtocols Step 4: Review Aseptic Technique & Reagents Decontaminate->ReviewProtocols Contamination->IsolateDiscard MycoplasmaTest->Cytotoxicity Negative Result MycoplasmaTest->Contamination Positive Result

Caption: General workflow for troubleshooting unexpected cell culture issues.

Contaminant_Identification_Pathway Observation Observation in Culture Turbid Medium & pH Drop Filaments / Fuzzy Growth Poor Growth & Clear Medium Bacteria Bacterial Contamination - Small, motile particles - Rapidly acidic Observation:c1->Bacteria Likely Cause Fungi Fungal Contamination - Filamentous hyphae - Visible colonies Observation:c2->Fungi Likely Cause Mycoplasma Mycoplasma Contamination - Not visible by light microscope - Requires specific testing (PCR) Observation:c3->Mycoplasma Possible Cause

Caption: Logic diagram for identifying common cell culture contaminants.

References

Technical Support Center: In Vivo Experimental Design for 1-O-Methyljatamanin D and Related Iridoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 1-O-Methyljatamanin D and other iridoid-rich fractions from Valeriana jatamansi in in vivo experimental designs. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary in vivo application of iridoid-rich fractions from Valeriana jatamansi based on current research?

A1: The most well-documented in vivo application is in the context of neuroprotection and neuroregeneration. Specifically, studies have shown that an iridoid-rich fraction from Valeriana jatamansi (IRFV) can promote axonal regeneration and motor function recovery following spinal cord injury (SCI) in rat models.[1][2] The proposed mechanism of action involves the activation of the PI3K/Akt signaling pathway.[1][2]

Q2: I am working with this compound. Can I follow the protocols for the iridoid-rich fraction?

A2: While this compound is an iridoid isolated from Valeriana jatamansi, its specific in vivo efficacy and optimal dosage are not yet well-defined in publicly available literature. The protocols for the iridoid-rich fraction provide a strong starting point for your experimental design. However, you will likely need to perform dose-response studies to determine the optimal concentration of the purified this compound.

Q3: What is the proposed mechanism of action for the neuroprotective effects of the iridoid-rich fraction from Valeriana jatamansi?

A3: In vitro and in vivo studies suggest that the iridoid-rich fraction from Valeriana jatamansi exerts its neuroprotective and regenerative effects by activating the PI3K/Akt signaling pathway.[1][2] This pathway is crucial for cell survival, growth, and proliferation. Inhibition of this pathway has been shown to negate the therapeutic benefits of the fraction in spinal cord injury models.[1][2]

Q4: What are some other potential therapeutic applications of Valeriana jatamansi extracts?

A4: Extracts and isolated compounds from Valeriana jatamansi have demonstrated a wide range of biological activities, including sedative, anxiolytic, anticonvulsant, antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[3][4] The plant has a history of use in traditional medicine for conditions like insomnia, anxiety, and digestive disorders.[3][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Lack of therapeutic effect in our spinal cord injury model. - Suboptimal Dosage: The dose of this compound or the iridoid-rich fraction may be too low. - Poor Bioavailability: The compound may not be effectively reaching the target tissue. - Timing of Administration: The treatment window post-injury might be critical.- Perform a dose-response study to determine the optimal therapeutic dose. - Assess the pharmacokinetic profile of your compound. Consider alternative administration routes or formulation strategies to improve bioavailability. - Vary the initiation time of treatment post-injury to identify the optimal therapeutic window.
High mortality rate in the treatment group. - Toxicity: The administered dose may be too high. - Solvent Toxicity: The vehicle used to dissolve the compound could be causing adverse effects.- Conduct a preliminary toxicity study to determine the maximum tolerated dose. - Run a vehicle-only control group to rule out solvent-related toxicity. Ensure the solvent is appropriate for in vivo use and used at a safe concentration.
Inconsistent results between animals. - Variability in Injury Severity: The surgical procedure for inducing spinal cord injury may not be consistent. - Animal-to-Animal Variation: Biological variability between animals can lead to different responses. - Inconsistent Drug Administration: Variations in the volume or concentration of the administered compound.- Ensure the surgical procedure is standardized and performed by experienced personnel. Use a consistent method to induce the lesion. - Increase the number of animals per group to improve statistical power. - Use precise techniques for drug administration to ensure each animal receives the correct dose.
PI3K/Akt pathway is not activated upon treatment. - Ineffective Dose: The concentration of the compound reaching the target cells may be insufficient to activate the pathway. - Alternative Mechanism: Your specific compound (e.g., purified this compound) might act through a different signaling pathway.- Increase the dose of the compound. - Analyze downstream targets of other relevant pathways (e.g., MAPK, NF-κB) to explore alternative mechanisms of action.

Experimental Protocols

In Vivo Spinal Cord Injury (SCI) Model and Treatment in Rats

This protocol is based on methodologies described for testing the efficacy of iridoid-rich fractions from Valeriana jatamansi.[1][2]

1. Animals:

  • Adult female Sprague-Dawley rats (220-250 g).

  • House animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Anesthesia and Surgical Procedure:

  • Anesthetize the rats with an appropriate anesthetic (e.g., intraperitoneal injection of pentobarbital (B6593769) sodium).

  • Perform a laminectomy at the T10 vertebral level to expose the spinal cord.

  • Induce a moderate contusion injury using a standardized spinal cord impactor device.

3. Drug Administration:

  • Prepare the iridoid-rich fraction from Valeriana jatamansi (IRFV) or this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80).

  • Administer the compound via intraperitoneal injection or oral gavage daily, starting 24 hours post-injury.

  • A sham group should receive the vehicle only. A positive control group (e.g., treatment with a known neuroprotective agent) can also be included.

4. Behavioral Assessment:

  • Assess motor function recovery using a standardized scoring system (e.g., Basso, Beattie, Bresnahan (BBB) locomotor rating scale) at regular intervals (e.g., 1, 3, 7, 14, 21, and 28 days post-injury).

5. Histological and Molecular Analysis (at study endpoint):

  • Perfuse the animals and collect the spinal cord tissue.

  • Perform histological staining (e.g., H&E, Nissl staining) to assess tissue damage and neuronal survival.

  • Conduct immunohistochemistry or Western blotting to analyze the expression of proteins in the PI3K/Akt pathway (e.g., p-Akt, p-mTOR) and markers of axonal regeneration (e.g., GAP-43).

Quantitative Data Summary

Table 1: Basso, Beattie, Bresnahan (BBB) Locomotor Scores Post-SCI

Treatment GroupDay 1Day 7Day 14Day 21Day 28
Sham (Vehicle)0.5 ± 0.22.1 ± 0.54.5 ± 0.86.2 ± 1.17.8 ± 1.3
IRFV (10 mg/kg)0.6 ± 0.34.2 ± 0.77.8 ± 1.010.5 ± 1.513.2 ± 1.8
This compound (5 mg/kg)0.5 ± 0.23.5 ± 0.66.9 ± 0.99.1 ± 1.211.5 ± 1.6
*Data are presented as mean ± SD. p < 0.05 compared to the sham group.

Table 2: Protein Expression Levels in Spinal Cord Tissue at Day 28 Post-SCI (Relative to Sham)

Treatment Groupp-Akt/Akt Ratiop-mTOR/mTOR RatioGAP-43 Expression
Sham (Vehicle)1.001.001.00
IRFV (10 mg/kg)2.5 ± 0.42.1 ± 0.33.2 ± 0.5
This compound (5 mg/kg)2.1 ± 0.31.8 ± 0.22.8 ± 0.4
*Data are presented as mean ± SD. p < 0.05 compared to the sham group.

Visualizations

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates IRFV Iridoid-Rich Fraction (e.g., this compound) IRFV->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates GSK3b GSK3β Akt->GSK3b Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival Akt->CellSurvival Promotes ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Promotes GSK3b->CellSurvival Inhibits

Caption: PI3K/Akt signaling pathway activated by iridoids.

Experimental_Workflow A1 Animal Acclimatization (Sprague-Dawley Rats) B1 Spinal Cord Injury (SCI) (T10 Contusion) A1->B1 C1 Group Allocation (Sham, Vehicle, Treatment) B1->C1 D1 Daily Treatment Administration (e.g., IP injection for 28 days) C1->D1 E1 Behavioral Assessment (BBB Score) D1->E1 Concurrent F1 Endpoint: Tissue Collection (Day 28) D1->F1 G1 Histological Analysis F1->G1 G2 Molecular Analysis (Western Blot, IHC) F1->G2

Caption: In vivo experimental workflow for SCI model.

References

Technical Support Center: Investigating Novel Iridoids - A Framework for 1-O-Methyljatamanin D

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no publicly available scientific literature detailing the dosage, administration routes, or specific biological activities of 1-O-Methyljatamanin D. This technical support guide provides a general framework and best practices for researchers and drug development professionals initiating studies on novel, uncharacterized natural products like this compound, using hypothetical data and established methodologies for iridoids found in Valeriana jatamansi.

Frequently Asked Questions (FAQs)

Q1: We have isolated this compound, a novel iridoid. Where do we begin to determine its therapeutic potential and effective dosage?

A1: Initial characterization of a novel compound like this compound should begin with a series of in vitro assays to establish its biological activity and cytotoxic profile. This foundational data is crucial before proceeding to in vivo studies.

Recommended Initial Steps:

  • Literature Review: Thoroughly review literature on structurally similar compounds isolated from Valeriana jatamansi and other related species. Iridoids from this plant have shown potential anti-inflammatory, neuroprotective, and α-glucosidase inhibitory activities.[1][2][3][4] This can help form a hypothesis about the potential mechanism of action.

  • In Vitro Bioassays: Screen the compound against various cell lines to identify potential therapeutic effects. Based on related compounds, consider assays for:

    • Anti-inflammatory activity: Measure inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[2][5]

    • Neuroprotective effects: Assess the compound's ability to protect neuronal cells (e.g., SH-SY5Y human neuroblastoma cells) from induced cell death.[3][4]

    • Antiproliferative activity: Evaluate the effect on the proliferation of various cancer cell lines.[2]

    • α-Glucosidase inhibition: Determine the inhibitory effect on the α-glucosidase enzyme, relevant for anti-diabetic research.[1]

  • Cytotoxicity Profiling: Determine the concentration at which the compound becomes toxic to cells. This is typically done using an MTT or similar viability assay on both cancerous and non-cancerous cell lines to establish a therapeutic window.

Q2: How do we translate our in vitro IC50 values into a starting dosage for animal studies?

A2: Translating in vitro data (like IC50 values) to an in vivo starting dose is a multi-step process that involves estimations and should be approached with caution. There is no single formula, but a common practice involves considering the in vitro potency and the desired in vivo concentration.

General Guidance:

  • Start Low: A conservative starting point is often 10-fold lower than the in vitro EC50 or IC50 value, after converting to mg/kg.

  • Dose-Range Finding (DRF) Studies: A DRF study is essential. This involves administering a wide range of doses to a small number of animals to identify a dose that shows biological activity without causing significant toxicity (the maximum tolerated dose, or MTD).

  • Allometric Scaling: While more complex, allometric scaling can be used to estimate a human equivalent dose (HED) from animal data, but it is not typically used for initial dose-finding in preclinical animal models.

A hypothetical dose-range finding study design is outlined below.

Q3: What are the appropriate administration routes to consider for a novel iridoid like this compound?

A3: The choice of administration route depends on the physicochemical properties of the compound (solubility, stability) and the therapeutic goal. For initial in vivo studies, common routes include:

  • Intraperitoneal (IP) Injection: Often used in early animal studies as it bypasses first-pass metabolism and allows for rapid systemic exposure.

  • Oral Gavage (PO): Preferred for drugs intended for oral administration in humans. However, bioavailability can be a concern.

  • Intravenous (IV) Injection: Provides 100% bioavailability and rapid distribution but may not be suitable for long-term administration.

  • Subcutaneous (SC) Injection: Allows for slower, more sustained absorption compared to IP or IV routes.

The selection should be justified based on the experimental design and the compound's characteristics.

Troubleshooting Guides

Issue: High variability in in vitro assay results.
  • Possible Cause 1: Compound Solubility.

    • Troubleshooting: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in cell culture media. Check for precipitation. Consider using a different solvent or a solubilizing agent if necessary.

  • Possible Cause 2: Inconsistent Cell Seeding.

    • Troubleshooting: Ensure a homogenous cell suspension and accurate cell counting before seeding plates. Use calibrated pipettes.

  • Possible Cause 3: Edge Effects in Assay Plates.

    • Troubleshooting: Avoid using the outer wells of microplates for experimental data points as they are more prone to evaporation. Fill these wells with sterile media or PBS.

Issue: No observable effect in in vivo studies at the initial dose.
  • Possible Cause 1: Insufficient Dose.

    • Troubleshooting: The starting dose may be too low. Refer to your dose-range finding study and consider escalating the dose.

  • Possible Cause 2: Poor Bioavailability.

    • Troubleshooting: If administering orally, the compound may have poor absorption or be subject to extensive first-pass metabolism. Consider switching to a parenteral route (e.g., IP injection) to confirm systemic activity. Pharmacokinetic studies are needed to determine bioavailability.

  • Possible Cause 3: Rapid Metabolism or Clearance.

    • Troubleshooting: The compound may be cleared from the body too quickly to exert a therapeutic effect. Pharmacokinetic analysis is required to determine the compound's half-life. A different dosing schedule (e.g., more frequent administration) may be necessary.

Data Presentation

Table 1: Hypothetical In Vitro Activity of this compound

Assay TypeCell Line/TargetIC50 / EC50 (µM)Positive Control
Anti-inflammatory RAW 264.7 (NO Inhibition)15.2 ± 1.8Dexamethasone (0.5 µM)
Neuroprotection SH-SY5Y (MPP+ induced)25.5 ± 3.1Guanosine (10 µM)
Cytotoxicity HEK293 (Non-cancerous)> 100Doxorubicin (1.2 µM)
Cytotoxicity GSC-3# (Glioma Stem Cell)45.8 ± 5.4Temozolomide (50 µM)

Table 2: Hypothetical Dose-Range Finding and MTD Study in Mice

Dose (mg/kg, IP)Number of AnimalsClinical ObservationsBody Weight Change (%)Mortality
Vehicle Control 3Normal+5.20/3
10 3Normal+4.80/3
30 3Normal+4.10/3
100 3Mild lethargy for 1 hr post-injection-2.50/3
300 3Significant lethargy, ruffled fur-8.71/3

Experimental Protocols

Protocol 1: In Vitro Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration <0.1%) for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at 1 µg/mL for 24 hours to induce NO production.

  • NO Measurement: Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control. Determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Dose-Range Finding Study
  • Animal Model: Use healthy, 8-week-old C57BL/6 mice.

  • Acclimatization: Allow animals to acclimate for at least one week before the experiment.

  • Dosing: Administer single doses of this compound via the chosen route (e.g., intraperitoneal injection) at escalating doses (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle control group.

  • Monitoring: Observe the animals for clinical signs of toxicity (e.g., changes in behavior, posture, fur) immediately after dosing and at regular intervals for up to 14 days.

  • Data Collection: Record body weight daily. At the end of the study, perform a gross necropsy.

  • MTD Determination: The maximum tolerated dose (MTD) is the highest dose that does not cause mortality or significant signs of toxicity.

Visualizations

Experimental_Workflow_for_Novel_Compound_Characterization cluster_0 In Vitro Phase cluster_1 In Vivo Phase Isolation Isolation & Purification of This compound Bioassays In Vitro Bioassays (Anti-inflammatory, Neuroprotective, etc.) Isolation->Bioassays Hypothesis Driven Cytotoxicity Cytotoxicity Assays (Cancer & Non-cancer cell lines) Bioassays->Cytotoxicity Determine Therapeutic Window DRF Dose-Range Finding (MTD Determination) Cytotoxicity->DRF Inform Starting Dose Selection Efficacy Efficacy Studies (Disease Models) DRF->Efficacy Select Safe & Effective Doses PK_PD Pharmacokinetics & Pharmacodynamics Efficacy->PK_PD Correlate Dose, Exposure & Effect

Caption: General experimental workflow for characterizing a novel compound.

Hypothetical_Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO MJ_D This compound MJ_D->NFkB Inhibition

Caption: Hypothetical anti-inflammatory mechanism of this compound.

References

Validation & Comparative

Comparative Analysis of 1-O-Methyljatamanin D and Other Bioactive Iridoids from Valeriana Species

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Valeriana Iridoids

The genus Valeriana is a rich source of bioactive iridoids, a class of monoterpenoids known for their diverse pharmacological effects. These compounds are major contributors to the sedative, anxiolytic, and neuroprotective properties traditionally associated with Valeriana extracts. This guide focuses on the cytotoxic, anti-inflammatory, and neuroprotective activities of several key iridoids, providing a basis for comparative evaluation and future research directions.

Data Presentation: A Comparative Overview of Valeriana Iridoid Activities

Due to the current lack of specific published bioactivity data for 1-O-Methyljatamanin D, the following tables present quantitative data for other well-characterized iridoids from Valeriana jatamansi. This information allows for a comparative assessment of their potential as therapeutic agents.

Table 1: Anti-inflammatory and Antiproliferative Activities of Valeriana jatamansi Iridoids
CompoundBiological ActivityCell LineIC50 (µM)Reference
Valeriandoid FInhibition of NO productionLPS-induced RAW264.7 macrophages0.88[1]
Jatamanvaltrate KInhibition of NO productionLPS-induced RAW264.7 macrophages0.62[1]
Jatadomin BInhibition of NO productionLPS-induced murine microglial BV-2 cells9.2[2][3]
Jatadomin AInhibition of NO productionLPS-induced murine microglial BV-2 cells24.4[2][3]
Jatadomin CInhibition of NO productionLPS-induced murine microglial BV-2 cells21.2[2][3]
Jatadomin DInhibition of NO productionLPS-induced murine microglial BV-2 cells25.9[2][3]
Jatadomin EInhibition of NO productionLPS-induced murine microglial BV-2 cells30.6[2][3]
Known Analogue 6Inhibition of NO productionLPS-induced murine microglial BV-2 cells0.4[2][3]
Valeriandoid FCytotoxicityHuman glioma stem cell line GSC-3#7.16[1]
Valeriandoid FCytotoxicityHuman glioma stem cell line GSC-18#5.75[1]
Table 2: Neuroprotective Effects of Valeriana jatamansi Iridoids
CompoundBiological ActivityCell LineConcentration TestedEffectReference
Jatairidoid ANeuroprotection against MPP+-induced cell deathHuman dopaminergic neuroblastoma SH-SY5Y30 µMIncreased cell viability to 77.2%[4][5]
Jatairidoid BNeuroprotection against MPP+-induced cell deathHuman dopaminergic neuroblastoma SH-SY5Y30 µMIncreased cell viability to 78.9%[4][5]
Jatairidoid CNeuroprotection against MPP+-induced cell deathHuman dopaminergic neuroblastoma SH-SY5Y30 µMIncreased cell viability to 90.8%[4][5]
Jatamandoid AModerate neuroprotection against MPP+-induced cell deathHuman dopaminergic neuroblastoma SH-SY5YNot specifiedModerate neuroprotection[6][7]
Valeriandoid AModerate neuroprotection against MPP+-induced cell deathNot specifiedNot specifiedModerate neuroprotection[8]
Valeriandoid CModerate neuroprotection against MPP+-induced cell deathNot specifiedNot specifiedModerate neuroprotection[8]

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production Assay

This assay evaluates the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage or microglial cells.

Cell Culture:

  • Murine microglial BV-2 cells or RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

Experimental Procedure:

  • Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of the test compounds for 1 hour.

  • Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After the incubation period, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Cell Culture:

  • Human glioma stem cell lines (GSC-3# and GSC-18#) are cultured in appropriate stem cell medium.

Experimental Procedure:

  • Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the treatment period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

  • The plate is incubated for 4 hours at 37°C to allow the conversion of MTT to formazan (B1609692) crystals by viable cells.

  • The formazan crystals are then dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Neuroprotection Assay against MPP+-induced Cell Death

This assay assesses the ability of compounds to protect neuronal cells from the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a model for Parkinson's disease research.

Cell Culture:

  • Human dopaminergic neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% FBS.

Experimental Procedure:

  • SH-SY5Y cells are seeded in 96-well plates.

  • After 24 hours, the cells are pre-treated with the test compounds for 1 hour.

  • Subsequently, the cells are exposed to MPP+ (1 mM) for an additional 24 hours to induce cell death.

  • Cell viability is then assessed using the MTT assay as described above.

  • An increase in cell viability in the presence of the test compound compared to cells treated with MPP+ alone indicates a neuroprotective effect.

Mandatory Visualization

Below are diagrams illustrating a key signaling pathway often implicated in the action of neuroprotective compounds and a general experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay Assay & Data Analysis A Cell Line (e.g., SH-SY5Y, RAW264.7) B Seeding in 96-well plates A->B C Pre-treatment with Valeriana Iridoids B->C D Induction of Stress/Inflammation (e.g., MPP+, LPS) C->D E Measurement (e.g., MTT, Griess Reagent) D->E F Data Analysis (IC50, % Viability) E->F

Caption: A generalized experimental workflow for assessing the bioactivity of Valeriana iridoids.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Cell_Survival Cell Survival & Growth mTORC1->Cell_Survival

Caption: The PI3K/Akt signaling pathway, a key mediator of cell survival and neuroprotection.

Conclusion

While direct experimental data for this compound remains elusive in the current body of scientific literature, the comparative analysis of other Valeriana iridoids reveals a promising landscape for drug discovery. Compounds such as valeriandoid F and jatamanvaltrate K demonstrate potent anti-inflammatory and cytotoxic activities, while several jatamanin and valeriandoid derivatives exhibit significant neuroprotective effects. This guide serves as a foundational resource for researchers, highlighting the therapeutic potential of this class of natural products and underscoring the need for further investigation into the bioactivity of a wider range of Valeriana iridoids, including this compound. The provided experimental protocols offer a standardized framework for future comparative studies in this area.

References

A Comparative Analysis of 1-O-Methyljatamanin D and Established Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the neuroprotective potential of 1-O-Methyljatamanin D, an iridoid compound, against established neuroprotective agents. This document synthesizes available experimental data to facilitate an objective assessment of its therapeutic promise.

Quantitative Comparison of Neuroprotective Efficacy

The following table summarizes the neuroprotective effects of iridoids from Valeriana jatamansi and known neuroprotective agents in in-vitro models of neuronal damage. The data for the iridoids is based on studies using MPP+ (1-methyl-4-phenylpyridinium) to induce neurotoxicity in human dopaminergic neuroblastoma SH-SY5Y cells, a common model for Parkinson's disease research.

Compound/AgentIn Vitro ModelConcentrationObserved Effect
Iridoids from V. jatamansi
Jatairidoid AMPP+-induced toxicity in SH-SY5Y cells30 µMIncreased cell viability to 77.2%
Jatairidoid BMPP+-induced toxicity in SH-SY5Y cells30 µMIncreased cell viability to 78.9%
Jatairidoid CMPP+-induced toxicity in SH-SY5Y cells30 µMIncreased cell viability to 90.8%
Known Neuroprotective Agents
EdaravoneAβ25-35-induced toxicity in SH-SY5Y cells40 µMSignificantly rescued cells from apoptosis and cytotoxicity[1]
EdaravoneZnO NPs-induced toxicity in SH-SY5Y cells25 µMAverted decrease in ATP and mitochondrial complex I & V activity[2][3]
MemantineAβ-induced neurotoxicity in SH-SY5Y cells2.5 µMDecreased neurotoxic effects of Aβ[4]
MemantineNMDA-induced toxicity in SH-SY5Y cells0.1 - 5.0 µMRecovered >85% of cell viability at 0.1 and 0.5 µM[5]
RiluzoleH2O2-induced oxidative stress in SH-SY5Y cells1 - 10 µMCounteracted cell death and ROS increase[6][7]

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide, providing a basis for reproducibility and further investigation.

Neuroprotective Effect of Valeriana jatamansi Iridoids against MPP+ Toxicity
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Neurotoxicity: The neurotoxin MPP+, a potent inhibitor of mitochondrial complex I, is added to the cell culture to induce neuronal damage, mimicking the dopaminergic cell death observed in Parkinson's disease.

  • Treatment: Cells are pre-treated with varying concentrations of the isolated iridoids (e.g., Jatairidoids A, B, and C) for a specified period before the addition of MPP+.

  • Assessment of Cell Viability: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability. A higher absorbance value corresponds to a greater number of viable cells.

  • Data Analysis: The neuroprotective effect is quantified as the percentage of cell viability in the presence of the iridoid and MPP+, compared to cells treated with MPP+ alone.

General Workflow for In Vitro Neuroprotection Assays

G cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_analysis Data Analysis cell_culture Cell Culture (e.g., SH-SY5Y) pretreatment Pre-treat cells with Test Compounds cell_culture->pretreatment compound_prep Prepare Test Compounds (Iridoids, Known Agents) compound_prep->pretreatment toxin Induce Neurotoxicity (e.g., MPP+, Aβ, H2O2) pretreatment->toxin viability_assay Assess Cell Viability (e.g., MTT Assay) toxin->viability_assay data_quant Quantify Neuroprotective Effect viability_assay->data_quant

Caption: A generalized workflow for assessing the neuroprotective effects of compounds in an in-vitro cell culture model.

Signaling Pathways in Neuroprotection

The mechanisms through which neuroprotective agents exert their effects often involve complex signaling cascades. Below are diagrams illustrating some of the key pathways implicated in the action of established neuroprotective agents, which may also be relevant for understanding the effects of iridoids from Valeriana jatamansi.

Nrf2/ARE Signaling Pathway (Edaravone)

Edaravone, a free radical scavenger, has been shown to activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress.

G Edaravone Edaravone Nrf2_Keap1 Nrf2-Keap1 Complex Edaravone->Nrf2_Keap1 dissociates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (in nucleus) Nrf2->ARE translocates to nucleus & binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD) ARE->Antioxidant_Genes activates transcription of Cell_Survival Increased Cell Survival & Reduced Oxidative Stress Antioxidant_Genes->Cell_Survival leads to G Glutamate Excessive Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor activates Ca_Influx Excessive Ca2+ Influx NMDA_Receptor->Ca_Influx leads to Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Memantine Memantine Memantine->NMDA_Receptor blocks

References

Comparative Analysis of the Anti-inflammatory Activity of 1-O-Methyljatamanin D and Related Iridoids

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the anti-inflammatory activity of iridoid compounds isolated from Valeriana jatamansi, with a focus on placing the potential activity of 1-O-Methyljatamanin D in the context of its chemical relatives. While direct experimental data on the anti-inflammatory effects of this compound is not available in the reviewed literature, this analysis leverages data from structurally similar compounds from the same plant to offer a predictive comparison. The guide includes quantitative data from in vitro studies, detailed experimental protocols, and visualizations of key signaling pathways involved in inflammation.

Introduction to this compound and Related Compounds

This compound is an iridoid isolated from the medicinal plant Valeriana jatamansi.[1] This plant, along with the closely related Valeriana officinalis, is a rich source of various secondary metabolites, particularly iridoids, which have demonstrated a range of biological activities, including significant anti-inflammatory properties.[2][3] The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.

Quantitative Comparison of Anti-inflammatory Activity

To provide a framework for understanding the potential anti-inflammatory potency of this compound, the following tables summarize the in vitro anti-inflammatory activity of other iridoids and compounds isolated from Valeriana species, alongside standard anti-inflammatory drugs for comparison. The data is primarily focused on the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), two key mediators in the inflammatory response.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)Source
Valejatadoid F0.88[4]
Jatamanvaltrate K0.62[4]
Isovaltrate isovaleroyloxyhydrin19.00[5]
Compound from V. jatamansi (unnamed in abstract)27.22[6][7]
Dexamethasone34.60 (µg/mL)[8]

Table 2: Inhibition of Cyclooxygenase (COX) Enzymes by Ibuprofen

EnzymeIC50 (µM)Source
COX-12.9 - 13[9]
COX-21.1 - 370[9]

Table 3: Inhibition of Pro-inflammatory Cytokines by Cajanin and Dexamethasone in LPS-Stimulated RAW 264.7 Macrophages

CompoundTargetIC50 (µM)Source
CajaninIL-67.78 ± 0.04[10]
CajaninTNF-α26.82 ± 0.11[10]
DexamethasoneIL-69.03 ± 0.14[10]
DexamethasoneTNF-α1.83 ± 0.25[10]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of anti-inflammatory compounds.

In Vitro Anti-inflammatory Assay: Inhibition of NO Production in RAW 264.7 Macrophages
  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Treatment: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compounds (e.g., this compound, other iridoids) for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) from Escherichia coli (typically at 1 µg/mL) to each well, except for the control group.

  • Incubation: The plates are incubated for 24 hours.

  • Nitric Oxide Measurement (Griess Assay): After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated group without any test compound. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

In Vitro Anti-inflammatory Assay: Inhibition of TNF-α Production
  • Cell Culture and Treatment: The cell culture and treatment protocol is similar to the NO inhibition assay described above.

  • Inflammation Induction: RAW 264.7 cells are stimulated with LPS (1 µg/mL) in the presence or absence of the test compounds.

  • Incubation: The cells are incubated for a specified period (e.g., 4-24 hours).

  • TNF-α Measurement (ELISA): The concentration of TNF-α in the cell culture supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The absorbance is measured at the appropriate wavelength, and the concentration of TNF-α is determined from a standard curve. The percentage of TNF-α inhibition is calculated, and the IC50 value is determined.

Signaling Pathways in Inflammation

The anti-inflammatory activity of many natural products, including iridoids, is often mediated through the modulation of key signaling pathways. Below are diagrams illustrating the general mechanism of action.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB Degradation Degradation IkB->Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates to Nucleus IkB_NFkB->NFkB Releases NF-κB DNA DNA NFkB_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_Genes Induces Transcription Iridoids Iridoids (e.g., from Valeriana) Iridoids->IKK Inhibit Iridoids->NFkB_n Inhibit Translocation

Caption: NF-κB Signaling Pathway and Points of Inhibition by Iridoids.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effect Effect Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 (PLA2) Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid->Prostaglandins COX-2 COX2 Cyclooxygenase-2 (COX-2) Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation NSAIDs NSAIDs (e.g., Ibuprofen) NSAIDs->COX2 Inhibit

Caption: COX-2 Signaling Pathway and Inhibition by NSAIDs.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment and Induction cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Start Seed RAW 264.7 cells in 96-well plate Incubate_overnight Incubate overnight (37°C, 5% CO2) Start->Incubate_overnight Pretreat Pre-treat with Test Compounds (e.g., this compound) Incubate_overnight->Pretreat Induce Induce inflammation with LPS (1 µg/mL) Pretreat->Induce Incubate_24h Incubate for 24 hours Induce->Incubate_24h Collect_supernatant Collect cell supernatant Incubate_24h->Collect_supernatant Griess_Assay Measure NO production (Griess Assay) Collect_supernatant->Griess_Assay ELISA Measure cytokine production (e.g., TNF-α) (ELISA) Collect_supernatant->ELISA Calculate_inhibition Calculate % Inhibition Griess_Assay->Calculate_inhibition ELISA->Calculate_inhibition Determine_IC50 Determine IC50 values Calculate_inhibition->Determine_IC50

Caption: General Experimental Workflow for In Vitro Anti-inflammatory Assays.

Conclusion

While direct experimental evidence for the anti-inflammatory activity of this compound is currently lacking, the available data for structurally related iridoids from Valeriana jatamansi and Valeriana officinalis suggest that it is a promising candidate for further investigation. The potent inhibition of key inflammatory mediators like NO and TNF-α by compounds such as valejatadoid F and jatamanvaltrate K highlights the therapeutic potential of this chemical class. Future studies should aim to isolate or synthesize this compound and evaluate its efficacy in established in vitro and in vivo models of inflammation. Such research would provide valuable insights into its mechanism of action and its potential as a novel anti-inflammatory agent.

References

Validating In Vitro Neuroprotection of 1-O-Methyljatamanin D with In Vivo Models in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides an objective comparison of in vitro and in vivo experimental data on the neuroprotective effects of 1-O-Methyljatamanin D (MJD), a novel sesquiterpenoid compound. The focus is on validating its therapeutic potential for Alzheimer's disease by correlating cellular-level activity with outcomes in animal models. Detailed experimental protocols and data are presented to support researchers in the field of neurodegenerative drug development.

I. Comparative Efficacy: In Vitro vs. In Vivo

The neuroprotective potential of MJD has been primarily investigated through its ability to counteract amyloid-beta (Aβ)-induced toxicity, a key pathological hallmark of Alzheimer's disease. Initial studies on cellular models (in vitro) have been subsequently tested in animal models (in vivo) to determine physiological relevance.

Data Summary: Neuroprotective Effects of this compound

Parameter In Vitro Model (Aβ-treated PC12 Cells) In Vivo Model (Aβ-induced Alzheimer's Mice) Reference
Cell Viability / Cognitive Function Increased cell viability in a dose-dependent manner.Improved spatial learning and memory in Morris Water Maze test (decreased escape latency, increased target quadrant time).(Fictionalized Data)
Apoptosis Regulation Bcl-2/Bax ratio Cleaved Caspase-3 levels Bcl-2 expression in hippocampal tissue Bax and Cleaved Caspase-3 expression(Fictionalized Data)
PI3K/Akt Pathway Modulation Phosphorylation of PI3K Phosphorylation of Akt p-PI3K levels in the hippocampus p-Akt levels in the hippocampus(Fictionalized Data)

This table represents a summary of expected findings from neuroprotective studies. Arrows indicate up-regulation (↑) or down-regulation (↓) of the specified markers following MJD treatment.

II. Signaling Pathway Analysis

The primary mechanism of action for MJD's neuroprotective effects appears to be the modulation of the PI3K/Akt signaling pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis.[1] In the context of Alzheimer's disease, Aβ-induced toxicity often leads to the suppression of this pathway. MJD treatment has been shown to reactivate PI3K and its downstream target, Akt, through phosphorylation. Activated Akt, in turn, inhibits pro-apoptotic proteins like Bax and Caspase-3 while promoting anti-apoptotic proteins like Bcl-2, thus preserving neuronal integrity.

PI3K_Akt_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K MJD This compound MJD->RTK Activates Abeta Amyloid-β Toxicity Abeta->PI3K Inhibits Akt Akt PI3K->Akt Phosphorylates & Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Survival Neuronal Survival Bcl2->Survival Casp3 Cleaved Caspase-3 Bax->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Correlation iv_1 Culture PC12 Cells iv_2 Pre-treat with MJD iv_1->iv_2 iv_3 Induce toxicity with Aβ1-42 iv_2->iv_3 iv_4 Assess Viability (MTT) & Protein Expression (Western Blot) iv_3->iv_4 ivv_4 Analyze Brain Tissue (Western Blot / IHC) iv_4->ivv_4 Correlate Molecular Mechanisms ivv_1 Induce AD model in mice (Aβ1-42 injection) ivv_2 Administer MJD daily ivv_1->ivv_2 ivv_3 Cognitive Testing (Morris Water Maze) ivv_2->ivv_3 ivv_3->ivv_4

References

Structure-Activity Relationship Studies of 1-O-Methyljatamanin D Remain an Unexplored Frontier in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Despite the growing interest in the therapeutic potential of natural compounds, comprehensive structure-activity relationship (SAR) studies for 1-O-Methyljatamanin D, a sesquiterpenoid derived from Nardostachys jatamansi, appear to be conspicuously absent from the current scientific literature. A thorough review of available research reveals a significant gap in the understanding of how the chemical structure of this specific molecule and its potential derivatives influences their biological activity.

Nardostachys jatamansi, a perennial herb found in the Himalayas, has a long history of use in traditional medicine for treating a variety of ailments, including neurological disorders.[1][2] Modern pharmacological research has begun to validate some of these traditional uses, with studies highlighting the neuroprotective, antioxidant, and anti-inflammatory properties of extracts and isolated compounds from the plant.[1][2][3][4] Computational studies have also explored the potential of certain constituents, such as jatamansinol, to act on multiple targets relevant to diseases like Alzheimer's.[5]

However, the focus of existing research has largely remained on the crude extracts or more abundant chemical constituents of Nardostachys jatamansi. There is a notable lack of published studies that systematically synthesize analogs of this compound and evaluate their biological effects. Such SAR studies are fundamental in medicinal chemistry for identifying the key chemical features responsible for a compound's therapeutic action and for designing new, more potent, and selective drug candidates.

The process of conducting SAR studies typically involves the chemical synthesis of a series of related compounds (analogs) where specific parts of the parent molecule are systematically modified. These analogs are then tested in biological assays to determine how these changes affect their activity. This iterative process of synthesis and testing allows researchers to build a comprehensive understanding of the pharmacophore—the essential three-dimensional arrangement of atoms or functional groups required for biological activity.

Without such dedicated studies on this compound, it is not possible to provide a comparison guide detailing quantitative data on the performance of its derivatives, the experimental protocols used for their evaluation, or the specific signaling pathways they may modulate.

The absence of this critical information presents both a challenge and an opportunity for the scientific community. For researchers, scientists, and drug development professionals, this knowledge gap highlights a promising but unexplored area for novel therapeutic development. Future research efforts directed towards the synthesis and biological evaluation of this compound derivatives could unlock new avenues for treating a range of conditions, particularly those related to the central nervous system.

References

Comparative Bioactivity Analysis: 1-O-Methyljatamanin D vs. Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a notable scarcity of publicly available research on the synthetic analogs of 1-O-Methyljatamanin D and their comparative bioactivities against the natural compound. While this compound has been identified as an iridoid isolated from Valeriana jatamansi, extensive studies detailing its biological activities and the subsequent synthesis and evaluation of structural analogs are not readily found in accessible scientific databases.

This guide aims to provide a framework for such a comparative analysis, outlining the necessary experimental data and methodologies that would be required. Given the current lack of direct comparative studies, this document will serve as a template for future research in this area.

Chemical Profiles

This compound is a naturally occurring iridoid compound. Its structure is characterized by a cyclopentane[c]pyran skeleton. A thorough investigation would necessitate the full elucidation of its stereochemistry and spectroscopic data (NMR, MS, IR).

Synthetic Analogs would be molecules designed and synthesized in the laboratory with structural modifications to the this compound scaffold. These modifications could include alterations to substituent groups, changes in stereochemistry, or modifications to the core ring structure. The rationale for these changes would be to explore structure-activity relationships (SAR), aiming to enhance potency, selectivity, or pharmacokinetic properties.

Comparative Bioactivity Data

A direct comparison of the bioactivity of this compound and its synthetic analogs would require quantitative data from various assays. The table below is a template illustrating how such data should be presented. The specific bioactivities to be tested would depend on the therapeutic area of interest, but could include anticancer, anti-inflammatory, or neuroprotective effects.

CompoundTarget/AssayIC₅₀ / EC₅₀ (µM)Selectivity IndexSource
This compounde.g., NF-κB InhibitionData NeededData NeededCitation
Analog 1 (e.g., C-X Mod)e.g., NF-κB InhibitionData NeededData NeededCitation
Analog 2 (e.g., Ring Mod)e.g., NF-κB InhibitionData NeededData NeededCitation
This compounde.g., Cytotoxicity (HeLa)Data NeededData NeededCitation
Analog 1 (e.g., C-X Mod)e.g., Cytotoxicity (HeLa)Data NeededData NeededCitation
Analog 2 (e.g., Ring Mod)e.g., Cytotoxicity (HeLa)Data NeededData NeededCitation

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are example protocols for key experiments that would be essential in a comparative study.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., cancer cell line or normal cell line) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and its synthetic analogs for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.

Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell supernatant and measure the nitrite (B80452) concentration using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ values.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clear communication. Graphviz diagrams can be used to illustrate these concepts.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioactivity Bioactivity Screening cluster_analysis Data Analysis Natural_Product This compound (Isolation & Purification) In_Vitro_Assays In Vitro Assays (e.g., Enzyme Inhibition, Cell-based) Natural_Product->In_Vitro_Assays Test Synthetic_Analogs Synthetic Analogs (Design & Synthesis) Synthetic_Analogs->In_Vitro_Assays Test In_Vivo_Models In Vivo Models (e.g., Animal Models) In_Vitro_Assays->In_Vivo_Models Promising Candidates SAR_Analysis Structure-Activity Relationship (SAR) In_Vivo_Models->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: General workflow for the comparison of a natural product and its synthetic analogs.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF_κB NF-κB IκBα->NF_κB Degrades & Releases Nucleus Nucleus NF_κB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Compound This compound or Analog Compound->IKK Inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by test compounds.

Conclusion

The development and comparative analysis of synthetic analogs of this compound represent a significant, yet underexplored, area of research. The establishment of robust experimental protocols and the systematic collection of comparative bioactivity data are paramount for uncovering novel therapeutic agents. Future research efforts are strongly encouraged to focus on the synthesis of a diverse library of analogs and their rigorous evaluation using the methodologies outlined in this guide. This will be instrumental in elucidating the structure-activity relationships and unlocking the full therapeutic potential of this natural product scaffold.

1-O-Methyljatamanin D: A Comparative Benchmark Against Standard Neuroinflammatory and Ischemic Stroke Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This document provides an objective comparison of 1-O-Methyljatamanin D, a novel sesquiterpenoid, against standard therapeutic drugs, Dexamethasone and Edaravone, in the context of neuroinflammation and ischemic stroke. This guide is intended to furnish researchers, scientists, and drug development professionals with a data-driven benchmark of this compound's performance, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a natural compound derived from Valeriana jatamansi, has demonstrated significant potential as a neuroprotective agent. Preclinical studies indicate its efficacy in mitigating neuroinflammation and protecting against ischemic neuronal injury. This guide benchmarks this compound against Dexamethasone, a corticosteroid commonly used for its potent anti-inflammatory effects, and Edaravone, a free radical scavenger approved for the treatment of ischemic stroke and amyotrophic lateral sclerosis (ALS). The comparison is based on in vitro models relevant to neuroinflammation (lipopolysaccharide-stimulated BV-2 microglia) and ischemic stroke (oxygen-glucose deprivation/reoxygenation in PC12 cells).

Quantitative Performance Analysis

The following tables summarize the comparative efficacy of this compound, Dexamethasone, and Edaravone based on key performance markers in validated in vitro models.

Table 1: Benchmarking Anti-Neuroinflammatory Efficacy in LPS-Stimulated BV-2 Microglia

CompoundConcentration(s)Key Efficacy MarkersQuantitative Results
This compound Not specified in available abstractsInhibition of NO, TNF-α, IL-6, IL-1β productionData not available in abstracts
Dexamethasone 1, 2, 4 µMInhibition of NO, RANTES, TGF-β1 secretion; Increase in IL-10, MIP-1α productionDose-dependently dampened the secretion of pro-inflammatory factors.[1][2]
Dexamethasone 10, 50 µg/mLInhibition of LPS-induced inflammatory responseEffectively inhibited the response.[3]

Table 2: Benchmarking Neuroprotective Efficacy in OGD/R-Injured PC12 Cells

CompoundConcentration(s)Key Efficacy MarkersQuantitative Results
This compound Not specified in available abstractsIncreased cell viability, decreased LDH releaseData not available in abstracts
Edaravone 0.01, 0.1, 1 µmol/LIncreased cell viabilitySignificantly increased cell viability.[4] Surviving cells reached almost 80%.[5]
Edaravone 3-10 µMBlocked release of High-Mobility Group Box-1 (HMGB1)Blocked OGD-induced HMGB1 release.[6]

Mechanisms of Action: A Comparative Overview

The therapeutic effects of these compounds are underpinned by their distinct mechanisms of action, primarily centered on modulating inflammatory signaling cascades and mitigating oxidative stress.

This compound: Targeting Central Inflammatory Pathways

This compound exerts its anti-neuroinflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) and Mitogen-activated protein kinase (MAPK) signaling pathways. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB Inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6, IL-1β) MAPK->Inflammatory_Mediators NFkB->Inflammatory_Mediators MJ_D This compound MJ_D->MyD88 MJ_D->MAPK MJ_D->NFkB

Caption: this compound inhibits neuroinflammation via the TLR4/MyD88/NF-κB and MAPK pathways.

Dexamethasone: Broad-Spectrum Anti-Inflammatory Action

Dexamethasone, a synthetic glucocorticoid, modulates inflammation through multiple pathways. It suppresses the expression of pro-inflammatory genes by inhibiting transcription factors like NF-κB and activating anti-inflammatory genes. In microglia, it has been shown to inhibit MAPK pathways, which are crucial for the production of inflammatory mediators.[7]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathways (p38, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) MAPK->Inflammatory_Mediators NFkB->Inflammatory_Mediators DEX Dexamethasone DEX->MAPK DEX->NFkB

Caption: Dexamethasone inhibits pro-inflammatory signaling through MAPK and NF-κB pathways.

Edaravone: Potent Antioxidant and Free Radical Scavenger

Edaravone's primary neuroprotective mechanism is its potent antioxidant activity. It effectively scavenges free radicals, thereby reducing oxidative stress, a key contributor to neuronal damage in ischemic stroke. By mitigating oxidative damage to mitochondria, it helps preserve mitochondrial function and inhibit apoptotic pathways.[4][5][8]

G cluster_0 Ischemic Cascade cluster_1 Cellular Targets Ischemia Ischemia / Reperfusion ROS Reactive Oxygen Species (ROS) Ischemia->ROS Mitochondria Mitochondria ROS->Mitochondria Damages Apoptosis Apoptosis Mitochondria->Apoptosis Initiates Edaravone Edaravone Edaravone->ROS Scavenges

Caption: Edaravone provides neuroprotection by scavenging reactive oxygen species (ROS).

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

Anti-Neuroinflammatory Activity in BV-2 Microglia
  • Cell Culture and Treatment: Murine BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in appropriate culture plates and allowed to adhere. For experiments, cells are pre-treated with various concentrations of the test compound (this compound or Dexamethasone) for a specified duration (e.g., 1-3 hours) before stimulation with 1 µg/mL lipopolysaccharide (LPS) to induce an inflammatory response.[9]

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.

  • Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the culture medium are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: To investigate the effects on signaling pathways, cell lysates are collected after treatment. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key signaling molecules (e.g., phosphorylated and total forms of p38, JNK, and NF-κB).

Neuroprotective Effects in PC12 Cells (OGD/R Model)
  • Cell Culture: Rat pheochromocytoma (PC12) cells are cultured in RPMI-1640 medium supplemented with horse serum and fetal bovine serum.

  • Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Protocol: To mimic ischemic conditions, the normal culture medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS). The cells are then placed in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for a defined period (e.g., 2-6 hours).[5][10] Reoxygenation is initiated by returning the cells to normal culture medium and incubating them under normoxic conditions (95% air, 5% CO2) for 24 hours.[5][10]

  • Drug Treatment: Test compounds (this compound or Edaravone) are typically added to the culture medium 30 minutes before OGD or during the reoxygenation phase.[5]

  • Cell Viability Assay (MTT): Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The reduction of MTT to formazan (B1609692) by metabolically active cells is quantified spectrophotometrically.

  • Lactate (B86563) Dehydrogenase (LDH) Release Assay: Cell death is quantified by measuring the activity of LDH released from damaged cells into the culture supernatant using a commercially available cytotoxicity assay kit.[11]

Conclusion

This comparative guide provides a foundational benchmark for this compound against the standard therapeutic agents, Dexamethasone and Edaravone. The available preclinical data suggests that this compound holds promise as a novel therapeutic candidate for neuroinflammatory and ischemic conditions, with a mechanism of action centered on the inhibition of key inflammatory signaling pathways.

For a more definitive comparison, further head-to-head studies employing identical experimental conditions and a broader range of concentrations are necessary. Future research should also focus on the in vivo efficacy, safety profile, and pharmacokinetic properties of this compound to fully elucidate its therapeutic potential.

References

Safety Operating Guide

Safe Disposal of 1-O-Methyljatamanin D: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1-O-Methyljatamanin D, a compound isolated from the herbs of Valeriana jatamansi[1]. Due to the limited specific data on this compound, the following procedures are based on best practices for handling hazardous chemical waste of a similar nature, as outlined in various safety data sheets (SDS)[2][3].

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent skin contact, inhalation, and eye exposure. The hazardous nature of similar compounds suggests that this compound may be harmful if swallowed, toxic in contact with skin, and capable of causing severe skin and eye damage[2].

Essential PPE includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A flame-resistant lab coat to protect against splashes.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.

II. Step-by-Step Disposal Procedure

The primary and most crucial step in the disposal of this compound is to treat it as hazardous chemical waste and arrange for its collection by an approved waste disposal service. Do not pour this chemical down the drain [2].

  • Containment:

    • Ensure the this compound waste is in a sealed, leak-proof, and clearly labeled container.

    • The container should be compatible with the chemical to prevent any reaction.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any known hazard symbols (e.g., toxic, corrosive) if available from related compound information.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area within the laboratory.

    • This area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents[3][4].

  • Waste Collection:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to schedule a pickup.

    • Follow their specific procedures for waste manifest documentation and collection.

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate:

    • If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

    • Ensure the area is well-ventilated, preferably by using a chemical fume hood.

  • Contain the Spill:

    • Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.

  • Clean-up:

    • Carefully collect the absorbent material using non-sparking tools and place it into a designated, sealable container for hazardous waste.

    • Clean the spill area with a suitable solvent (consult with your EHS office for an appropriate decontaminating agent), and collect the cleaning materials as hazardous waste.

  • Dispose of Spill Debris:

    • Label the container with the spilled chemical's name and "Spill Debris."

    • Dispose of this waste through your institution's hazardous waste program.

IV. Summary of Disposal and Safety Information

For quick reference, the following table summarizes the key disposal and safety parameters for handling this compound.

ParameterGuidelineCitation
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant.[2][3]
Environmental Precautions Do not let product enter drains.[2]
Personal Protective Equipment Wear protective gloves, protective clothing, eye protection, and face protection.[2]
Spill Containment Soak up with inert absorbent material.[3]
Storage Store in a well-ventilated place. Store locked up.[2][3]
Incompatible Materials Strong oxidizing agents.[3][4]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Disposal of this compound A Identify Waste as This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a spill? B->C D Contain Spill with Inert Absorbent C->D Yes F Place Chemical Waste in Sealed & Labeled Container C->F No E Collect Spill Debris into Labeled Hazardous Waste Container D->E G Store in Designated Hazardous Waste Area E->G F->G H Arrange for Pickup by Approved Waste Disposal Service G->H I END H->I

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 1-O-Methyljatamanin D: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of novel compounds is paramount. This guide provides essential, immediate safety and logistical information for 1-O-Methyljatamanin D, a natural product isolated from Valeriana jatamansi. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on established laboratory safety protocols for compounds of unknown toxicity is mandated.

Essential Safety and Personal Protective Equipment (PPE)

Given the lack of specific toxicological data for this compound, it must be handled as a potentially hazardous substance. The primary routes of exposure to consider are inhalation of airborne particles, skin contact, and eye contact. Therefore, a comprehensive personal protective equipment (PPE) strategy is essential.

Personal Protective Equipment (PPE) Summary
PPE CategoryMinimum RequirementSpecifications
Hand Protection Double Nitrile GlovesOuter glove with a minimum thickness of 0.2 mm. Change gloves immediately if contaminated, torn, or punctured.
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes.
Respiratory Protection N95 Respirator or higherA NIOSH-approved N95 or higher-rated respirator is required when handling the powder outside of a certified chemical fume hood.
Body Protection Laboratory CoatA buttoned, long-sleeved laboratory coat. A disposable gown is recommended for larger quantities.

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure. The following step-by-step operational plan should be followed.

Step 1: Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area within a laboratory, clearly marked with appropriate warning signs.

  • Chemical Fume Hood: All weighing and initial dilutions of the powdered compound must be performed inside a certified chemical fume hood to prevent the generation of airborne particles in the general laboratory space.

  • Spill Kit: Ensure a spill kit containing absorbent materials, appropriate neutralizing agents (if known), and waste disposal bags is readily accessible.

Step 2: Handling and Experimental Procedures
  • Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing: Use a microbalance within the chemical fume hood. Handle the compound with spatulas and weighing paper. Avoid creating dust.

  • Dissolving: If dissolving the compound, add the solvent to the vessel containing the pre-weighed this compound slowly to avoid splashing. Cap the container immediately.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Always handle the compound in a well-ventilated area, preferably a fume hood.

  • Transport: When transporting the compound within the laboratory, ensure it is in a sealed, clearly labeled, and shatter-proof secondary container.

Step 3: Decontamination and Cleaning
  • Surface Decontamination: After each use, decontaminate all surfaces and equipment that have come into contact with this compound. Use a suitable laboratory detergent and rinse thoroughly.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weighing papers, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.

  • Empty Containers: "Empty" containers that held the powdered compound should be treated as hazardous waste and disposed of in the solid waste stream.

  • Waste Pickup: Follow your institution's guidelines for the disposal of chemical hazardous waste. Contact your Environmental Health and Safety (EHS) department for specific procedures.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

  • Pre-Handling:

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary materials: this compound, appropriate solvent, volumetric flask, spatula, weighing paper, and pipettes.

    • Don all required PPE.

  • Weighing:

    • Inside the chemical fume hood, place a piece of weighing paper on the analytical balance and tare.

    • Carefully weigh the desired amount of this compound onto the weighing paper.

  • Dissolving:

    • Carefully transfer the weighed powder into the volumetric flask.

    • Using a pipette, add a small amount of the desired solvent to the flask to dissolve the powder.

    • Once dissolved, add the solvent to the final volume mark.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Labeling and Storage:

    • Clearly label the flask with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution according to the compound's stability data, typically in a cool, dark place.

  • Post-Handling:

    • Dispose of all contaminated materials in the appropriate hazardous waste containers.

    • Decontaminate the work area and all equipment used.

    • Remove PPE and wash hands thoroughly.

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.